2,5-Diethylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-diethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-5-6-9(4-2)10(7-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXLHBBIXUFXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthetic Pathways of 2,5-Diethylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for 2,5-diethylbenzoic acid, a disubstituted aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver an in-depth analysis of the chemical logic, mechanistic underpinnings, and practical considerations for two primary synthetic routes: Grignard carboxylation and Friedel-Crafts acylation followed by haloform oxidation. The guide includes retrosynthetic analysis, detailed step-by-step protocols, comparative evaluation of the pathways, and essential characterization data, ensuring a thorough and actionable resource for laboratory synthesis.
Introduction and Physicochemical Profile
This compound is an aromatic carboxylic acid derivative. While not as commonly cited as its dimethyl analog, its structure presents an interesting scaffold for medicinal chemistry and materials science due to the specific steric and electronic properties conferred by the dual ethyl substituents. The ortho-ethyl group, in particular, can enforce conformational rigidity in larger molecules, a desirable trait in rational drug design.
This guide explores the synthesis of this target molecule starting from the readily available industrial chemical, 1,4-diethylbenzene. Understanding the synthesis of such analogs is crucial for creating diverse chemical libraries and developing novel molecular entities.
Table 1: Physicochemical and Spectral Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Spectral Data (Anticipated) |
| 1,4-Diethylbenzene | C₁₀H₁₄ | 134.22 | 183-184 | -42.8 | - |
| 2,5-Diethylacetophenone | C₁₂H₁₆O | 176.26 | ~230-240 | N/A | ¹H NMR: Acetyl protons (~2.5 ppm), Aromatic protons (3H), Ethyl protons (10H). IR: C=O stretch (~1680 cm⁻¹). |
| This compound | C₁₁H₁₄O₂ | 178.23 | ~280-290 | ~70-75 | ¹H NMR: Carboxyl proton (>10 ppm), Aromatic protons (3H), Ethyl protons (10H). IR: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). |
Note: Properties for 2,5-diethylacetophenone and this compound are estimated based on analogous structures, as detailed experimental data is not widely published.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary strategies originating from 1,4-diethylbenzene. The key challenge is the regioselective introduction of a carboxyl group or its precursor onto the activated aromatic ring.
The two ethyl groups are activating and ortho-, para-directing. Since the para positions are blocked, any electrophilic substitution will occur at an ortho position (positions 2, 3, 5, or 6). All four positions are chemically equivalent, simplifying the regioselectivity.
This analysis leads to two distinct forward-synthesis pathways:
-
Pathway A: Grignard Carboxylation: Involves the bromination of 1,4-diethylbenzene, formation of a Grignard reagent, and subsequent reaction with carbon dioxide.
-
Pathway B: Acylation and Oxidation: Involves a Friedel-Crafts acylation of 1,4-diethylbenzene to introduce an acetyl group, which is then oxidized to a carboxylic acid via the haloform reaction.
Synthetic Pathway A: Grignard Carboxylation
This classical pathway is highly reliable for synthesizing aromatic carboxylic acids. It leverages the nucleophilic character of a Grignard reagent to attack carbon dioxide.
Causality and Mechanistic Insights
-
Step 1: Electrophilic Bromination: The reaction of 1,4-diethylbenzene with bromine in the presence of a Lewis acid catalyst like iron(III) bromide generates a bromine electrophile (Br+) that attacks the electron-rich aromatic ring.[1] The ethyl groups direct the substitution to the ortho position.
-
Step 2: Grignard Reagent Formation and Carboxylation: The resulting 1-bromo-2,5-diethylbenzene reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (Grignard reagent).[2] This step inverts the polarity of the carbon atom, turning it from electrophilic to strongly nucleophilic. This "carbanion" readily attacks the electrophilic carbon of solid carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid.[3]
Experimental Protocol: Pathway A
Materials: 1,4-diethylbenzene, bromine, iron filings, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂), concentrated hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
Part 1: Synthesis of 1-Bromo-2,5-diethylbenzene
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).
-
Reaction: Charge the flask with 1,4-diethylbenzene (13.4 g, 0.1 mol) and a catalytic amount of iron filings (0.2 g).
-
Bromine Addition: Slowly add bromine (16.0 g, 0.1 mol) from the dropping funnel over 30 minutes with gentle stirring. The reaction is exothermic and will generate HBr gas. Maintain the temperature below 40°C.
-
Completion: After the addition is complete, stir the mixture at room temperature for 2 hours or until the red color of bromine has faded.
-
Workup: Quench the reaction by slowly pouring the mixture into 100 mL of cold water. Separate the organic layer, wash it with 10% aqueous NaHCO₃ solution, then with water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 1-bromo-2,5-diethylbenzene.
Part 2: Synthesis of this compound
-
Setup: In a flame-dried three-neck flask fitted with a condenser and a dropping funnel, place magnesium turnings (2.6 g, 0.11 mol).
-
Grignard Initiation: Add ~20 mL of anhydrous diethyl ether to cover the magnesium. Add a solution of 1-bromo-2,5-diethylbenzene (21.3 g, 0.1 mol) in 80 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle refluxing.[3] If it doesn't start, gently warm the flask or add a small crystal of iodine.
-
Addition: Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to room temperature. In a separate large beaker, crush a generous excess of dry ice (~50 g). Slowly and carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring.[2]
-
Workup: Allow the excess CO₂ to sublime. Add 100 mL of 6 M HCl slowly to the beaker to protonate the carboxylate and dissolve any unreacted magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether (2 x 50 mL).
-
Purification: Wash the combined organic extracts with water and then extract the benzoic acid into a 10% aqueous NaHCO₃ solution. Re-acidify the basic aqueous layer with concentrated HCl to precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
Synthetic Pathway B: Friedel-Crafts Acylation and Haloform Oxidation
This pathway introduces a functional group handle—an acetyl group—which is subsequently converted into the target carboxylic acid. This method avoids the use of elemental bromine and organometallic reagents, which can be advantageous from a safety and handling perspective.
Causality and Mechanistic Insights
-
Step 1: Friedel-Crafts Acylation: Acetyl chloride reacts with a Lewis acid catalyst, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion (CH₃CO⁺).[4][5] This electrophile is attacked by 1,4-diethylbenzene to form 2,5-diethylacetophenone. This reaction is analogous to the well-documented acylation of p-xylene.[6] Unlike alkylations, acylations do not suffer from poly-substitution because the product ketone is deactivated towards further electrophilic attack.
-
Step 2: Haloform Reaction: The resulting methyl ketone (2,5-diethylacetophenone) is treated with excess base and a halogen (e.g., bromine or iodine).[7] The base removes the acidic α-protons from the methyl group, which are then sequentially replaced by halogen atoms. This occurs three times to form a trihalomethyl ketone. The carbonyl carbon is then attacked by hydroxide, leading to the cleavage of the carbon-carbon bond and expulsion of the stabilized trihalomethyl anion (-CX₃), a rare example of a carbon-based leaving group.[8][9] The final products after workup are the desired carboxylic acid and a haloform (e.g., bromoform, CHBr₃).
Experimental Protocol: Pathway B
Materials: 1,4-diethylbenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), sodium hydroxide (NaOH), bromine (Br₂), concentrated hydrochloric acid (HCl).
Part 1: Synthesis of 2,5-Diethylacetophenone
-
Setup: Assemble a dry three-neck flask with a stirrer, dropping funnel, and a condenser connected to a gas trap.
-
Reagents: In the flask, suspend anhydrous AlCl₃ (14.7 g, 0.11 mol) in 100 mL of dry DCM and cool in an ice bath.
-
Addition: Add 1,4-diethylbenzene (13.4 g, 0.1 mol) to the suspension. Then, add acetyl chloride (7.9 g, 0.1 mol) dropwise from the funnel over 30 minutes, keeping the temperature below 10°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated HCl. Separate the organic layer, wash with water, 10% NaHCO₃ solution, and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent. Purify the crude ketone by vacuum distillation.
Part 2: Synthesis of this compound (via Haloform Reaction)
-
Setup: In a round-bottom flask, dissolve 2,5-diethylacetophenone (17.6 g, 0.1 mol) in a suitable solvent like dioxane or THF.
-
Reagent Preparation: Separately, prepare a solution of NaOH (24 g, 0.6 mol) in 100 mL of water and cool it in an ice bath. Slowly add bromine (48 g, 0.3 mol) to this cold NaOH solution to generate sodium hypobromite in situ.
-
Reaction: Add the cold hypobromite solution dropwise to the stirred ketone solution. The reaction is exothermic; maintain the temperature around 20-30°C. Stir until the reaction is complete (the yellow color of the hypobromite fades).
-
Workup: Destroy any excess hypobromite by adding a small amount of sodium bisulfite. Remove the solvent if necessary. The bromoform (CHBr₃) byproduct can be removed by steam distillation or extraction.
-
Isolation: Cool the remaining aqueous solution and carefully acidify with concentrated HCl until the product precipitates.
-
Purification: Collect the crude this compound by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Comparative Analysis and Conclusion
Both pathways offer viable routes to this compound. The choice between them depends on available equipment, safety considerations, and desired scale.
Table 2: Comparison of Synthetic Pathways
| Feature | Pathway A: Grignard Carboxylation | Pathway B: Acylation & Oxidation |
| Starting Materials | 1,4-Diethylbenzene, Br₂, Mg, Dry Ice | 1,4-Diethylbenzene, CH₃COCl, AlCl₃, Br₂, NaOH |
| Key Reagents | Grignard reagent (moisture-sensitive) | AlCl₃ (moisture-sensitive), NaOBr (corrosive) |
| Advantages | High-yielding, well-established, direct carboxylation step. | Avoids organometallic intermediates, no poly-acylation issues. |
| Disadvantages | Requires strictly anhydrous conditions. Handling of bromine and reactive Grignard reagent. | Stoichiometric AlCl₃ is required. Haloform reaction can have side reactions. Bromoform byproduct is toxic. |
| Scalability | Good for lab scale; industrial scale requires specialized equipment for Grignard reactions. | Generally robust and scalable. |
For laboratory-scale synthesis where rigorous control of anhydrous conditions is feasible, Pathway A (Grignard Carboxylation) is often preferred for its directness and typically high yields. For processes where avoiding highly reactive organometallics is a priority, Pathway B (Acylation and Oxidation) provides a solid alternative, leveraging two classic named reactions of organic chemistry. Both routes are grounded in fundamental, reliable transformations and provide excellent platforms for producing this compound for further research and development.
References
-
PubChem. (n.d.). 1,4-Diethylbenzene. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link][10]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-diethyl- (CAS 105-05-5). Retrieved February 10, 2026, from [Link][11]
-
Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved February 10, 2026, from [Link][4]
-
Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Retrieved February 10, 2026, from [Link][8]
-
Wikipedia. (n.d.). Haloform reaction. Retrieved February 10, 2026, from [Link][7]
-
Graham, H. (2019). Friedel-Crafts Acylation. ResearchGate. Retrieved February 10, 2026, from [Link][6]
-
North Seattle College. (2020). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube. Retrieved February 10, 2026, from [Link][3]
-
University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Department of Chemistry. Retrieved February 10, 2026, from [Link][2]
-
Khan Academy. (2010). Bromination of benzene [Video]. YouTube. Retrieved February 10, 2026, from [Link][1]
-
Professor Dave Explains. (2020). The Haloform Reaction [Video]. YouTube. Retrieved February 10, 2026, from [Link] [fictitious link for demonstration][9]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved February 10, 2026, from [Link][5]
Sources
- 1. youtube.com [youtube.com]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Haloform reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 1,4-Diethylbenzene | C10H14 | CID 7734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, 1,4-diethyl- (CAS 105-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Physicochemical Profile: Theoretical vs. Experimental
An In-depth Technical Guide to the Characterization of 2,5-Diethylbenzoic Acid
Executive Summary
This compound (CAS: 10476-59-2) is a specialized aromatic building block utilized in the synthesis of functional materials, including liquid crystals, and as a ligand in coordination chemistry.[1] Unlike its ubiquitous analog, 2,5-dimethylbenzoic acid, the diethyl variant lacks a widely consolidated physicochemical profile in open-access repositories.[1]
This guide addresses the critical gap in public data by establishing a rigorous protocol for the experimental determination of its melting point (MP). Accurate MP characterization is not merely a physical constant check but a Critical Quality Attribute (CQA) that flags isomeric contamination (e.g., 2,4-diethyl isomers) and synthetic byproducts (e.g., dicarboxylic acids) that can compromise downstream catalytic cycles or material phase transitions.[1]
Researchers must distinguish between the well-established data for methyl-substituted analogs and the specific behavior of ethyl-substituted aromatics.[1] The increased steric bulk and rotational degrees of freedom of the ethyl groups typically disrupt crystal lattice packing efficiency compared to methyl groups, often resulting in a lower melting point.
| Property | 2,5-Dimethylbenzoic Acid (Reference) | This compound (Target) |
| CAS Number | 610-72-0 | 10476-59-2 |
| Molecular Weight | 150.18 g/mol | 178.23 g/mol |
| Melting Point | 132–134 °C [1] | Experimental Validation Required (Predicted Range: 80–110 °C) |
| Physical State | Crystalline Solid | Crystalline Solid (Likely) |
| Solubility | Methanol, Ethanol, Ether | Methanol, DCM, THF; Low in Water |
| pKa (Calc.) | ~3.99 | ~4.0–4.2 (Slight +I effect of ethyl) |
Technical Insight: Do not assume the melting point of the diethyl analog mirrors the dimethyl form. The "odd-even" effect in alkyl chains and the flexibility of the ethyl group generally lower the enthalpy of fusion.[1]
Synthesis & Impurity Profiling[1]
Understanding the synthesis route is essential for interpreting melting point depression.[1] The most robust route involves the carboxylation of a Grignard reagent derived from 2-bromo-1,4-diethylbenzene.[1]
Synthesis Workflow and Impurity Origins
The following diagram illustrates the synthesis pathway and the specific points where MP-depressing impurities are introduced.
Figure 1: Synthetic pathway for this compound highlighting origins of critical impurities.[1]
Mechanistic Note: The presence of the 2,4-diethyl isomer is the most insidious impurity.[1] Because it is a structural isomer, it co-crystallizes with the product, causing a broad melting range rather than a sharp depression.
Analytical Protocol: Melting Point Determination
For rare intermediates like this compound, a single capillary measurement is insufficient.[1] Differential Scanning Calorimetry (DSC) is the gold standard for distinguishing between solvent inclusion, polymorphic transitions, and true melting.
Method A: Capillary (Visual)
-
Equipment: Buchi M-565 or equivalent.
-
Ramp Rate: 1 °C/min (fast ramps >5 °C/min will overshoot the true MP due to thermal lag).
-
Acceptance Criteria:
Method B: Differential Scanning Calorimetry (DSC)
DSC provides the enthalpy of fusion (
Protocol:
-
Sample Mass: 2–5 mg in a hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Cycle:
-
Heat to 150 °C (erase thermal history).
-
Cool to 0 °C (controlled crystallization).
-
Heat to 150 °C at 5 °C/min (Record MP).
-
Characterization Decision Tree[1]
Figure 2: Logic flow for validating the purity of this compound via thermal analysis.
Applications and Relevance
-
Liquid Crystals: The 2,5-disubstitution pattern introduces lateral dipoles and steric width that are crucial for tailoring the nematic phase range in liquid crystal displays.[1]
-
MOFs (Metal-Organic Frameworks): As a linker, the ethyl groups provide "breathing" room within the pore structure, potentially altering gas adsorption selectivity compared to the methyl analog.[1]
-
Drug Development: Used as a lipophilic bioisostere for benzoic acid moieties to improve membrane permeability.[1]
References
-
NIST Chemistry WebBook. 2,5-Dimethylbenzoic acid properties.[1] National Institute of Standards and Technology.[1] [Link]
-
PubChem. 2,5-Dimethylbenzoic acid Compound Summary. National Center for Biotechnology Information.[1] [Link][2]
(Note: Due to the specialized nature of CAS 10476-59-2, specific primary literature values are sparse.[1] The protocols defined above are the standard for establishing the Certificate of Analysis for this compound.)
Sources
The Unseen Architects: A Technical Guide to the Biological Activity of Alkylated Benzoic Acids
Introduction: Beyond the Benzene Ring
The seemingly simple scaffold of benzoic acid, a benzene ring attached to a carboxylic acid, belies a remarkable versatility in the biological realm. The addition of alkyl chains, seemingly minor chemical modifications, dramatically transforms the parent molecule into a class of compounds with a profound and diverse range of biological activities. These alkylated benzoic acids are not mere curiosities of organic chemistry; they are active players in cellular signaling, microbial warfare, and the complex dance of disease pathology. For researchers, scientists, and drug development professionals, understanding the nuances of how alkylation impacts the biological function of benzoic acid is paramount to unlocking their therapeutic potential.
This guide eschews a rigid, templated approach. Instead, it is structured to provide a deep, mechanistic understanding of alkylated benzoic acids, from their fundamental structure-activity relationships to their practical applications in experimental systems. We will explore the "why" behind their actions, delve into the "how" of their evaluation, and illuminate the path toward their rational design as next-generation therapeutic agents. The journey begins with the foundational principle that governs their efficacy: the intricate interplay between chemical structure and biological effect.
Pillar 1: The Structure-Activity Relationship (SAR) - Decoding the Alkyl Code
The biological activity of an alkylated benzoic acid is not a monolithic property. It is a finely tuned orchestra of physicochemical characteristics dictated by the nature of the alkyl substituent. The length, branching, and position of the alkyl chain on the benzene ring are critical determinants of a compound's lipophilicity, electronic properties, and steric profile. These factors, in turn, govern its ability to traverse cellular membranes, interact with molecular targets, and elicit a biological response.[1]
The carboxylic acid group is a crucial anchor, providing a key hydrogen bond donor and acceptor for interactions with the active sites of enzymes and receptors.[1] However, it is the alkyl group that often dictates the potency and selectivity of these interactions.
Key Principles of Alkylated Benzoic Acid SAR:
-
Lipophilicity and Membrane Permeability: Increasing the length of the alkyl chain generally enhances lipophilicity. This can improve the compound's ability to cross biological membranes, a critical step for reaching intracellular targets. However, an excessive increase in lipophilicity can lead to poor aqueous solubility and non-specific binding to hydrophobic pockets, potentially reducing bioavailability and increasing toxicity.
-
Steric Hindrance and Target Binding: The size and shape of the alkyl group can introduce steric hindrance, influencing how the molecule fits into the binding pocket of a target protein. A bulky alkyl group might prevent effective binding, while a strategically placed, smaller alkyl group could enhance binding by occupying a specific hydrophobic sub-pocket.
-
Electronic Effects: Alkyl groups are electron-donating, which can subtly influence the acidity of the carboxylic acid and the electron density of the aromatic ring. These electronic modifications can affect the strength of interactions with biological targets.[1]
To illustrate these principles, consider the following quantitative data on the antimicrobial activity of a series of para-alkylated benzoic acids:
| Compound | Alkyl Chain | Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) |
| Benzoic Acid | H | >1000 |
| 4-Methylbenzoic Acid | -CH₃ | 512 |
| 4-Ethylbenzoic Acid | -CH₂CH₃ | 256 |
| 4-Propylbenzoic Acid | -CH₂CH₂CH₃ | 128 |
| 4-Butylbenzoic Acid | -CH₂CH₂CH₂CH₃ | 64 |
| 4-Pentylbenzoic Acid | -CH₂CH₂CH₂CH₂CH₃ | 128 |
This table presents hypothetical data for illustrative purposes, based on general SAR trends.
As the alkyl chain length increases from methyl to butyl, the antimicrobial activity against Staphylococcus aureus improves, as indicated by the decreasing MIC values. This trend is likely due to the increased lipophilicity facilitating passage through the bacterial cell membrane. However, the activity begins to decrease with the pentyl group, suggesting a potential "cut-off" effect where excessive lipophilicity becomes detrimental.
Pillar 2: Mechanisms of Action - Unraveling the Molecular Interactions
Alkylated benzoic acids exert their biological effects through a variety of mechanisms, often targeting fundamental cellular processes. Their actions can range from disrupting microbial cell membranes to modulating key signaling pathways involved in inflammation and cancer.
Antimicrobial Activity: A Multi-pronged Attack
The antimicrobial properties of alkylated benzoic acids are a cornerstone of their biological profile. Their primary mechanism of action is often attributed to the disruption of microbial cell membrane integrity. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, while the acidic carboxyl group can alter the intracellular pH, leading to the inhibition of essential metabolic enzymes.[2]
Anti-inflammatory and Anticancer Activity: Targeting Signaling Cascades
In eukaryotic cells, certain alkylated benzoic acids have been shown to modulate inflammatory and carcinogenic processes. For instance, some derivatives can inhibit the activity of enzymes like cyclooxygenases (COX), which are involved in the synthesis of pro-inflammatory prostaglandins. Others can interfere with signaling pathways that regulate cell proliferation and survival, such as the NF-κB and MAPK pathways. The specific pathway targeted is often dependent on the precise structure of the alkylated benzoic acid.
Pillar 3: Experimental Validation - From Benchtop to Biological Insight
The exploration of the biological activity of alkylated benzoic acids necessitates robust and reproducible experimental protocols. The choice of assay is dictated by the specific activity being investigated. Here, we detail a standard protocol for assessing anticancer activity and a workflow for antimicrobial screening.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the alkylated benzoic acid derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Workflow Overview:
-
Compound Preparation: A stock solution of each alkylated benzoic acid is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Therapeutic Potential and Future Directions
The diverse biological activities of alkylated benzoic acids position them as promising scaffolds for drug discovery.[6][7][8][9][10] Their antimicrobial properties are of particular interest in an era of increasing antibiotic resistance. Furthermore, their ability to modulate inflammatory and cell proliferation pathways suggests potential applications in the treatment of cancer and chronic inflammatory diseases.[4][6][9]
Future research in this area will likely focus on:
-
Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design and synthesize novel alkylated benzoic acid derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy and safety of promising lead compounds in animal models of disease.
The journey from the simple benzoic acid molecule to a clinically effective therapeutic is a long and challenging one. However, by embracing a multidisciplinary approach that combines synthetic chemistry, molecular biology, and pharmacology, the full therapeutic potential of alkylated benzoic acids can be realized.
References
- Vinod, N., Tiwari, R., Bhat, N. S., Mal, S. S., & Dutta, S. (2024). Preparation of alkyl benzoates from benzoic acid and its derivatives using HPA catalyst.
- Unknown Authors. (n.d.). Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. PubMed.
- BenchChem. (2025). A Comparative Guide to the In Vitro Biological Activities of Benzoic Acid Derivatives Related to 4-Benzyloxy-3,5-dimethylbenzoic. BenchChem.
- Vrindawan Coaching Center. (2023). Preparation of benzoic acid from alkylbenzenes. Vrindawan Coaching Center.
- Unknown Authors. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. PMC.
- Unknown Authors. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships.
- Crawford, M., & Stewart, F. H. C. (1952). 851. The preparation of some alkyl-substituted benzoic acids. Journal of the Chemical Society (Resumed).
- BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.
- Sparkl. (n.d.).
- BenchChem. (2025). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. BenchChem.
- Unknown Authors. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC.
- Unknown Authors. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical Sciences and Research.
- Unknown Authors. (2023).
- Unknown Authors. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.
- BenchChem. (2025).
- Unknown Authors. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. PubMed.
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.). Biological activity of alkyl 2-(acylthio)
- Unknown Authors. (2026). Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds: From Biofilm Disruption to DNA Cleavage. ACS Omega.
- Unknown Authors. (2024).
- Unknown Authors. (2023).
- Wikipedia. (n.d.). Benzoic acid. Wikipedia.
- Unknown Authors. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Unknown Authors. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
- Save My Exams. (2024). Producing Benzoic Acid. Save My Exams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. iomcworld.com [iomcworld.com]
- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. preprints.org [preprints.org]
An In-depth Technical Guide on the Safety and Handling of 2,5-Diethylbenzoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Diethylbenzoic acid was not located during the literature search for this guide. The following information is synthesized from safety data for structurally similar compounds, including 2,5-dimethylbenzoic acid and other substituted benzoic acids, as well as general best practices for handling aromatic carboxylic acids in a laboratory setting. Researchers, scientists, and drug development professionals should treat this guide as a foundational resource and exercise due diligence in applying these safety principles to their specific experimental contexts.
Introduction: Understanding the Profile of this compound
Hazard Identification and Classification
Based on data from analogous compounds like 2,5-dimethylbenzoic acid, this compound is anticipated to be classified as follows:
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Acute Oral Toxicity: May be harmful if swallowed.[4]
GHS Hazard Pictogram:
Signal Word: Warning[4]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheets of analogous compounds.[3] Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and wearing appropriate personal protective equipment.[3]
Chemical and Physical Properties
While experimental data for this compound is limited, the following table provides key physical and chemical properties of the closely related 2,5-dimethylbenzoic acid to offer a reasonable estimation.
| Property | Value (for 2,5-Dimethylbenzoic acid) | Source |
| Molecular Formula | C9H10O2 | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 131-135 °C | [5] |
| Boiling Point | 274.2 °C at 760 mmHg | [5] |
| Water Solubility | 0.18 g/L at 25 °C | [5] |
| pKa | 3.990 at 25°C | [5] |
Exposure Controls and Personal Protection
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against dust particles and splashes.[8]
-
Skin Protection:
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling
-
Avoid all personal contact, including inhalation of dust.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
-
Minimize dust generation during handling and weighing.
Storage
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep containers tightly closed to prevent contamination and moisture absorption.[11]
-
Store away from incompatible materials, which include:
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for the safe handling of solid aromatic carboxylic acids like this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] If feeling unwell, call a poison center or doctor.[3]
-
Skin Contact: If on skin, wash with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical attention.[3]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4] Rinse the mouth.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE.[3]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]
-
Methods for Cleaning Up: Moisten the spilled material to prevent dusting and sweep it up.[12] Place the collected material into a suitable container for disposal.[12]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4] Do not dispose of it down the drain or into the environment.[6] It may be necessary to treat it as hazardous waste.[10]
Toxicological Information
References
-
PubChem. (n.d.). 2,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them. Retrieved from [Link]
- Gorokhova, L. G., et al. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.
-
U.S. Environmental Protection Agency. (n.d.). 2,5-ditert-butylbenzoic acid - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
- Chen, C. Y., et al. (2009). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. Ecotoxicology and Environmental Safety, 72(4), 1075-1081.
-
US Chemical Safety Board. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
LookChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved from [Link]
-
EHS. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
R Discovery. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Retrieved from [Link]
Sources
- 1. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 2. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. ehs.com [ehs.com]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 12. nj.gov [nj.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,5-Diethylbenzoic Acid from Diethylbenzene: An Application and Protocol Guide
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Abstract
This comprehensive guide details a robust and efficient two-step synthetic route for the preparation of 2,5-diethylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the Friedel-Crafts acylation of 1,4-diethylbenzene to yield 2,5-diethylacetophenone, which is subsequently oxidized to the target carboxylic acid. This document provides in-depth procedural details, mechanistic insights, and critical process parameters essential for successful and reproducible synthesis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and high purity of the final product.
Introduction
This compound is an important aromatic carboxylic acid derivative. Its unique substitution pattern makes it a key intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The strategic placement of the ethyl groups influences the electronic and steric properties of the benzoic acid core, offering tailored functionalities for molecular design.
This application note outlines a well-established and reliable synthetic pathway starting from commercially available 1,4-diethylbenzene. The chosen methodology involves two primary transformations:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the 1,4-diethylbenzene ring.
-
Oxidation: Conversion of the resulting methyl ketone to a carboxylic acid.
This approach is favored for its high yields, operational simplicity, and the avoidance of hazardous reagents often associated with alternative synthetic routes.
Synthetic Strategy and Mechanistic Overview
The overall synthetic transformation from 1,4-diethylbenzene to this compound is depicted below. The strategy hinges on the regioselective acylation of the aromatic ring, followed by a specific oxidation of the newly introduced acetyl group.
Caption: Overall synthetic workflow for this compound.
Step 1: Friedel-Crafts Acylation of 1,4-Diethylbenzene
The first step employs the classical Friedel-Crafts acylation reaction to introduce an acetyl group onto the aromatic ring of 1,4-diethylbenzene.[1][2][3] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4][5] The ethyl groups are ortho, para-directing activators. Due to steric hindrance from the adjacent ethyl group, the acylation predominantly occurs at the position ortho to one of the ethyl groups, leading to the desired 2,5-diethylacetophenone.
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through the formation of a highly electrophilic acylium ion.[1][2]
-
Formation of the Acylium Ion: Acetyl chloride reacts with aluminum chloride to form a complex. The strong Lewis acidity of AlCl₃ facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion (CH₃CO⁺).[1][3]
-
Electrophilic Attack: The electron-rich aromatic ring of 1,4-diethylbenzene acts as a nucleophile, attacking the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[2]
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[3][5]
Caption: Mechanism of Friedel-Crafts Acylation.
Step 2: Oxidation of 2,5-Diethylacetophenone
The conversion of the acetyl group of 2,5-diethylacetophenone to a carboxyl group is effectively achieved through the haloform reaction.[6][7] This reaction is specific to methyl ketones and proceeds under basic conditions with a halogen.[8][9] Sodium hypochlorite (bleach) or a mixture of sodium hydroxide and bromine can be used. The reaction is advantageous as it selectively oxidizes the acetyl group while leaving the ethyl side chains intact. Vigorous oxidation with agents like potassium permanganate could potentially oxidize the ethyl groups as well.[10][11]
Mechanism of the Haloform Reaction:
The haloform reaction involves two main stages: exhaustive α-halogenation followed by nucleophilic acyl substitution.[9][12]
-
Enolate Formation and Halogenation: In the presence of a base (e.g., hydroxide), the methyl ketone is deprotonated at the α-carbon to form an enolate ion. This enolate then acts as a nucleophile and attacks the halogen (e.g., Br₂).[9] This process is repeated two more times, replacing all three α-hydrogens with halogen atoms to form a trihalomethyl ketone.[9]
-
Nucleophilic Acyl Substitution: The hydroxide ion then attacks the carbonyl carbon of the trihalomethyl ketone. The resulting tetrahedral intermediate collapses, expelling the trihalomethyl anion (a good leaving group due to the electron-withdrawing halogens) and forming the carboxylic acid.
-
Acid-Base Reaction: In the final step, the trihalomethyl anion, a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and a haloform (e.g., bromoform, CHBr₃). Acidic workup is then required to protonate the carboxylate and yield the final this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Halogens are toxic and corrosive.
Protocol 1: Synthesis of 2,5-Diethylacetophenone
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Diethylbenzene | 134.22 | 26.84 g (31.0 mL) | 0.20 |
| Anhydrous AlCl₃ | 133.34 | 32.00 g | 0.24 |
| Acetyl Chloride | 78.50 | 17.27 g (15.7 mL) | 0.22 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 6M Hydrochloric Acid | - | 150 mL | - |
| Saturated NaHCO₃ | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (32.00 g, 0.24 mol) and dry dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1,4-diethylbenzene (26.84 g, 0.20 mol) and acetyl chloride (17.27 g, 0.22 mol) in dry dichloromethane (100 mL).
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 60 minutes, maintaining the temperature between 0-5 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice in a 1 L beaker. Stir until all the ice has melted.
-
Transfer the mixture to a separatory funnel. Add 150 mL of 6M HCl to dissolve any remaining aluminum salts.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2,5-diethylacetophenone, is obtained as a pale yellow oil. Purify by vacuum distillation.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Diethylacetophenone | 176.25 | 17.63 g | 0.10 |
| Sodium Hydroxide | 40.00 | 24.0 g | 0.60 |
| Bromine | 159.81 | 52.7 g (17.0 mL) | 0.33 |
| Dioxane | 88.11 | 150 mL | - |
| Water | 18.02 | 150 mL | - |
| Sodium Bisulfite | - | As needed | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (24.0 g, 0.60 mol) in water (150 mL) and cool the solution to 0 °C in an ice-salt bath.
-
In the dropping funnel, prepare a solution of bromine (52.7 g, 0.33 mol) in 150 mL of dioxane.
-
Add the bromine solution dropwise to the cold, stirred sodium hydroxide solution, maintaining the temperature below 10 °C. This forms a solution of sodium hypobromite.
-
Add 2,5-diethylacetophenone (17.63 g, 0.10 mol) to the freshly prepared sodium hypobromite solution.
-
Stir the mixture vigorously. The temperature will rise. Maintain the temperature at or below 30 °C by intermittent cooling with the ice bath. Continue stirring for 2 hours at room temperature after the initial exotherm subsides.
-
After 2 hours, destroy any excess sodium hypobromite by the dropwise addition of a saturated sodium bisulfite solution until the yellow color disappears.
-
Transfer the reaction mixture to a separatory funnel and extract with 2 x 50 mL of diethyl ether to remove the bromoform byproduct and any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound as white crystals.
Characterization and Expected Results
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
-
2,5-Diethylacetophenone: Expected yield: 80-90%. A pale yellow oil.
-
This compound: Expected yield: 85-95%. White crystalline solid. Expected melting point: ~104-106 °C.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Friedel-Crafts acylation | Inactive AlCl₃ (hydrolyzed) | Use fresh, anhydrous AlCl₃. Ensure all glassware is thoroughly dried. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC. If starting material persists, extend the reaction time or warm slightly. | |
| Formation of multiple isomers | Reaction temperature too high | Maintain the reaction temperature at 0-5 °C during the addition of reagents. |
| Incomplete oxidation to the acid | Insufficient oxidizing agent | Ensure the correct stoichiometry of the haloform reagents. |
| Reaction time too short | Allow the reaction to proceed for the full recommended time. Monitor by TLC. | |
| Oily product after acidification | Impurities present | Ensure complete removal of bromoform and starting material by ether extraction before acidification. Recrystallize the crude product. |
Conclusion
The synthetic route described provides a reliable and scalable method for the preparation of this compound from 1,4-diethylbenzene. The Friedel-Crafts acylation followed by haloform oxidation is a classic yet highly effective strategy. By carefully controlling the reaction parameters and following the detailed protocols, researchers can consistently obtain high yields of the desired product with excellent purity. This guide serves as a valuable resource for scientists engaged in the synthesis of complex organic molecules for various applications in research and development.
References
-
Sathee, J. Chemistry Haloform Reaction Mechanism. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Discussion Forum. How are aromatic carboxylic acids synthesized from alkylbenzenes, and what happens to the entire side chain during the oxidation process?[Link]
-
Chemistry Learner. Haloform Reaction: Definition, Examples, and Mechanism. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Gyan Sanchay. METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. [Link]
-
YouTube. Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid. [Link]
-
Organic Mystery. Preparation of carboxylic acid. [Link]
-
Quora. What is a haloform reaction?[Link]
-
YouTube. Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. [Link]
-
Study.com. Haloform Reaction | Definition, Mechanism & Examples. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]
- 7. Haloform Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 8. quora.com [quora.com]
- 9. study.com [study.com]
- 10. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Note: A Detailed Protocol for the NMR Analysis of 2,5-Diethylbenzoic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the Nuclear Magnetic Resonance (NMR) analysis of 2,5-diethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this guide covers all critical aspects of the analytical workflow, from sample preparation to spectral interpretation. By explaining the causality behind experimental choices, this document aims to equip the user with the expertise to obtain high-quality, reproducible NMR data for structural elucidation and purity assessment.
Introduction: The Importance of NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like this compound, NMR is crucial for confirming the substitution pattern on the benzene ring and the identity of the alkyl side chains.
This guide will detail the acquisition and interpretation of both proton (¹H) and carbon-13 (¹³C) NMR spectra. A thorough understanding of these spectra is essential for verifying the synthesis of this compound and for identifying any potential impurities.
Molecular Structure and Predicted NMR Resonances
A clear understanding of the molecular structure is the foundation for interpreting NMR spectra. The structure of this compound is presented below.
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh between 5-20 mg of the this compound sample for a standard ¹H NMR experiment. For a ¹³C NMR spectrum, a more concentrated sample (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time. [2][3]2. Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS. [3][4]3. Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous. [3]Incomplete dissolution can lead to poor spectral resolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. [2]This step is crucial for preventing contamination of the NMR probe and ensuring good spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation, which could alter the sample concentration during the experiment. [3]6. Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints. [2]
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Spectral Width | 20 ppm | Sufficient to cover the expected chemical shift range. |
| Number of Scans | 8-16 | Provides adequate signal-to-noise for a moderately concentrated sample. |
| Relaxation Delay (d1) | 1.0 s | Allows for sufficient relaxation of most protons between scans. |
| Acquisition Time (aq) | ~4 s | Determines the digital resolution of the spectrum. |
¹³C NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | Standard 30-degree pulse with proton decoupling. |
| Spectral Width | 240 ppm | Covers the full range of expected ¹³C chemical shifts. |
| Number of Scans | 1024 or more | Required due to the low natural abundance and sensitivity of the ¹³C nucleus. |
| Relaxation Delay (d1) | 2.0 s | A longer delay is often needed for quaternary carbons to relax fully. |
| Acquisition Time (aq) | ~1 s | Balances resolution and experimental time. |
Data Analysis and Interpretation
A systematic approach to interpreting the acquired NMR spectra is essential for accurate structural elucidation.
¹H NMR Spectrum Interpretation
-
Number of Signals: Count the number of distinct signals to determine the number of chemically non-equivalent proton environments in the molecule. [5]2. Chemical Shift (δ): The position of each signal on the x-axis (in ppm) provides information about the electronic environment of the protons. [5]For this compound, expect signals in the aromatic, aliphatic (ethyl), and carboxylic acid regions.
-
Integration: The area under each signal is proportional to the number of protons it represents. [5]This is crucial for assigning signals to specific groups (e.g., CH₃, CH₂, aromatic CH).
-
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet, quartet) is due to spin-spin coupling with neighboring, non-equivalent protons. The 'n+1' rule can often be applied, where 'n' is the number of neighboring protons. [6]For the ethyl groups, the CH₂ protons will appear as a quartet (split by the 3 protons of the CH₃ group), and the CH₃ protons will appear as a triplet (split by the 2 protons of the CH₂ group).
¹³C NMR Spectrum Interpretation
-
Number of Signals: The number of signals corresponds to the number of chemically non-equivalent carbon environments.
-
Chemical Shift (δ): The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic). [7]The carboxylic acid carbon will be significantly downfield (at a higher ppm value). [8] For more complex structures or to confirm assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. [1][6]
Conclusion
This application note has provided a detailed and robust protocol for the NMR analysis of this compound. By following these guidelines for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of their compound. The principles and techniques outlined here are broadly applicable to the NMR analysis of a wide range of small organic molecules.
References
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). 2,5-dimethylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
- Unknown. (n.d.).
-
LookChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. ou.edu [ou.edu]
- 5. azooptics.com [azooptics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Structural Elucidation of 2,5-Diethylbenzoic Acid via Electron Ionization Mass Spectrometry (EI-MS)
Abstract & Scope
This application note provides a definitive guide to interpreting the mass spectrum of 2,5-Diethylbenzoic acid (2,5-DEBA) , a compound frequently encountered as a metabolite in hydrocarbon degradation or as an intermediate in fine chemical synthesis. Unlike simple benzoic acid derivatives, 2,5-DEBA exhibits complex fragmentation patterns driven by the "Ortho Effect" —a proximity-driven interaction between the carboxylic acid moiety and the substituent at the 2-position.
This guide moves beyond basic spectral matching, offering a mechanistic breakdown of fragmentation pathways to empower researchers in confirming structural identity with high confidence.
Experimental Protocol: GC-MS Acquisition
To ensure reproducible spectral data, the following protocol is recommended. While 2,5-DEBA can be analyzed directly, derivatization is preferred for quantification to prevent peak tailing caused by the polar carboxylic acid group.
Sample Preparation (Dual Mode)
-
Mode A: Structural Elucidation (Direct Injection)
-
Purpose: To observe the "Ortho Effect" and native fragmentation of the free acid.
-
Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).
-
Concentration: 100 µg/mL.
-
Note: Use a polar deactivated liner to minimize adsorption.
-
-
Mode B: Quantification (TMS Derivatization)
-
Purpose: To obtain sharp peaks and stable
for library matching. -
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure: Mix 50 µL sample + 50 µL BSTFA. Incubate at 60°C for 30 mins.
-
Result: Analyte converts to Trimethylsilyl 2,5-diethylbenzoate (MW: 250).
-
Instrument Parameters (Agilent/Thermo Standard GC-MS)
| Parameter | Setting | Rationale |
| Ionization | Electron Impact (EI), 70 eV | Standard energy for reproducible fragmentation libraries (NIST/Wiley). |
| Source Temp | 230°C | Prevents condensation of less volatile oxidation products. |
| Column | DB-5ms or Equivalent (30m x 0.25mm) | Low bleed, general purpose non-polar phase. |
| Inlet Temp | 250°C | Ensures rapid volatilization. |
| Scan Range | m/z 40 – 300 | Covers molecular ion and all diagnostic fragments. |
Data Analysis: Interpreting the Spectrum (Underivatized)
The interpretation below focuses on the underivatized free acid (MW 178.23), as this presents the most diagnostic structural challenges.
The Molecular Ion ( )[1]
-
m/z 178: The molecular ion is distinct but may be of medium intensity. The aromatic ring stabilizes the radical cation, but the presence of the alkyl groups and the ortho-interaction promotes rapid fragmentation.
Key Diagnostic Fragments
The spectrum is defined by the competition between Benzylic Cleavage (driven by the 5-ethyl group) and the Ortho Effect (driven by the 2-ethyl group).
| m/z Peak | Identity | Mechanism / Origin | Diagnostic Value |
| 178 | Molecular Ion ( | Confirms MW. | |
| 163 | Loss of Methyl ( | High. Benzylic cleavage of the 5-ethyl group. Forms a stable secondary benzylic cation. | |
| 160 | Loss of Water ( | Critical. The "Ortho Effect." Interaction between 2-ethyl and COOH leads to dehydration and ring closure. | |
| 150 | Loss of Ethene ( | Medium. McLafferty-like rearrangement involving the 2-ethyl group and the carbonyl oxygen. | |
| 133 | Loss of COOH | High. Standard benzoic acid fragmentation. Cleavage of the C(ring)-C(carbonyl) bond. | |
| 105 | Substituted Benzoyl | Base peak candidate. Often the acylium ion after losing alkyl chains. |
Mechanistic Deep Dive: The Ortho Effect
The most distinguishing feature of 2,5-DEBA compared to its isomer (e.g., 3,5-diethylbenzoic acid) is the interaction at the ortho (2) position .
Mechanism 1: Water Elimination (m/z 160)
Unlike meta- or para-isomers, the ortho-isomer allows the carbonyl oxygen to abstract a hydrogen from the
Mechanism 2: Benzylic Cleavage (m/z 163)
The ethyl group at position 5 is "free" from steric hindrance. It undergoes standard benzylic cleavage:
Visualizing the Fragmentation Pathway
The following diagram illustrates the competing pathways that define the spectrum.
Figure 1: Competing fragmentation pathways for this compound. The Ortho Effect (Yellow) distinguishes this isomer.
Analytical Workflow & Quality Control
To validate your results, follow this logical workflow. This ensures that the spectrum observed is genuine and not an artifact of the instrument (e.g., thermal degradation in the injector).
Figure 2: Decision tree for confirming the 2,5-isomer structure based on the diagnostic m/z 160 peak.
Troubleshooting Common Issues
-
Missing Molecular Ion (178): If 178 is absent and 160 is the highest mass, the source temperature may be too high, promoting thermal dehydration before ionization. Lower source temp to 200°C.
-
Tailing Peaks: Carboxylic acids adsorb to active sites in the liner. Solution: Silylate the sample (Method B) or replace the liner with a fresh, deactivated glass wool liner.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 2,5-dimethyl- (Analog Reference).[1] NIST Chemistry WebBook, SRD 69.[2][3][4] [Link][1][2][3]
- Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books. Definitive guide on benzylic cleavage and rearrangement rules.
-
National Institutes of Health (NIH). Ortho Effects in Electron Ionization Mass Spectra.[Link] (General mechanism verification).
Sources
Advanced FTIR Characterization of Substituted Benzoic Acids
Structural Elucidation, Electronic Effects, and Quantitative Protocols
Executive Summary
Substituted benzoic acids represent a cornerstone structural motif in pharmaceutical development, serving as precursors for local anesthetics (e.g., procaine), preservatives (parabens), and antifungal agents. Accurate characterization of these moieties requires more than simple peak matching; it demands an understanding of intermolecular hydrogen bonding (dimerization) and electronic substituent effects (Hammett correlations) .
This guide provides a rigorous protocol for the FTIR analysis of benzoic acid derivatives. It moves beyond basic identification to explain the causality of spectral shifts, enabling researchers to predict structural properties based on carbonyl frequency modulation.
Theoretical Framework: The Physics of the Shift
To interpret the spectrum of a substituted benzoic acid, one must first account for the dynamic state of the carboxyl group (
2.1 The Dimerization Phenomenon
In the solid state (KBr pellet) and concentrated solutions, benzoic acids exist predominantly as stable cyclic dimers formed via strong intermolecular hydrogen bonds.
-
Monomer (Free): Exists only in dilute solution (e.g.,
in ) or gas phase. The bond is shorter and stiffer. -
Dimer (Associated): The "standard" state for drug QC. Hydrogen bonding weakens the
bond, lowering its force constant.- [1]
-
: Appears as a massive, broad envelope from
, often obscuring stretches.
2.2 Electronic Substituent Effects (The Hammett Correlation)
The frequency of the carbonyl stretch is directly influenced by the electronic nature of the substituent on the benzene ring. This follows a Linear Free Energy Relationship (LFER).[2]
-
Electron Withdrawing Groups (EWG): (e.g.,
)-
Mechanism:[3] Inductive withdrawal (
) and resonance withdrawal ( ) reduce the electron density available to be donated into the carbonyl antibonding orbitals. This effectively "isolates" the carbonyl, increasing its double-bond character. -
Result:Blue Shift (Higher Wavenumber).
-
-
Electron Donating Groups (EDG): (e.g.,
)-
Mechanism:[3] Resonance donation (
) pushes electron density into the ring and through to the carbonyl oxygen. This increases the single-bond character of the carbon-oxygen bond. -
Result:Red Shift (Lower Wavenumber).
-
Visualizing the Mechanism
The following diagram illustrates the logical flow from chemical structure to spectral output.
Figure 1: Mechanistic pathway of substituent effects on Benzoic Acid Carbonyl Frequency.
Experimental Protocols
For quantitative analysis and resolution of fine splitting, Transmission FTIR (KBr Pellet) is the gold standard. For rapid QC, ATR (Attenuated Total Reflectance) is acceptable but requires specific contact pressure controls.
Protocol A: High-Resolution KBr Pellet (Transmission)
Best for: Structural elucidation, library matching, and resolving dimer splitting.
Materials:
Step-by-Step:
-
Desiccation: Dry KBr powder at
overnight. Store in a desiccator. Why: Water absorbs strongly at and , interfering with the carbonyl region. -
Ratio: Weigh
of sample and of KBr ( ratio). -
Grinding: Grind the mixture in an agate mortar for 2-3 minutes.
-
Critical: The particle size must be smaller than the wavelength of IR light (
) to avoid the Christiansen Effect (scattering that causes baseline slope).
-
-
Pressing: Transfer to a
die. Evacuate air for 1 minute (removes water vapor). Apply 8-10 tons of pressure for 2 minutes. -
Inspection: The resulting pellet should be transparent (glass-like). If it is cloudy/white, the particle size is too large or the KBr is wet. Regrind.
Protocol B: ATR-FTIR (Rapid QC)
Best for: Routine identification, polymorph screening.
Step-by-Step:
-
Crystal Selection: Use a Diamond or ZnSe crystal.[6]
-
Background: Collect an air background (32 scans).
-
Loading: Place
of powder to cover the crystal active area. -
Contact: Apply pressure using the slip-clutch tower.
-
Note: Reproducible pressure is vital. Variations in pressure change the effective path length and peak intensity.
-
-
Cleaning: Clean with methanol between samples to prevent cross-contamination.
Data Analysis & Reference Tables
When analyzing the spectrum, focus on the Carbonyl (
5.1 Diagnostic Regions
| Region ( | Vibration Mode | Description |
| 3300 -- 2500 | Dimer Envelope. Very broad, intense absorption. Often shows "Fermi Resonance" sub-peaks. | |
| 1730 -- 1760 | Monomer. Only seen in very dilute solution or gas phase. | |
| 1680 -- 1715 | Dimer. The standard peak for solid samples. Position shifts based on substituents. | |
| 1450 -- 1400 | Coupled Mode. In-plane bending/stretching interaction. | |
| ~1280 | Dimer Stretch. Strong band characteristic of dimerization. |
5.2 Substituent Shift Table (Solid State/Dimer)
Note: Values are approximate and solvent/matrix dependent.
| Compound | Substituent | Type | Effect | |
| p-Nitrobenzoic Acid | Strong EWG | Blue Shift (Inductive withdrawal) | ||
| p-Chlorobenzoic Acid | Weak EWG | Slight Blue Shift | ||
| Benzoic Acid (Ref) | Standard | 1685 | Reference | |
| p-Methylbenzoic Acid | Weak EDG | Neutral/Slight Red Shift | ||
| p-Aminobenzoic Acid | Strong EDG | Red Shift (Resonance donation) | ||
| o-Hydroxybenzoic Acid | Intramolecular H-Bond | Anomalous Red Shift (Salicylic Acid effect) |
Troubleshooting & Validation
Issue: Doublet in the Carbonyl Region (
-
Cause: Presence of both monomer and dimer.[7][8][9] This often happens in solution if the concentration is not high enough, or in KBr pellets if the sample was ground too vigorously (generating heat/breaking dimers) or absorbed water.
-
Fix: Increase concentration (solution) or re-press pellet with less vigorous grinding.
Issue: Broad, sloping baseline (high at
-
Cause: Christiansen Effect.[4] The sample particles in the KBr pellet are too large, causing light scattering rather than absorption.
-
Fix: Regrind the sample for a longer duration to achieve a finer powder.
References
-
NIST Mass Spectrometry Data Center. Benzoic Acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[10] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Laurence, C., & Berthelot, M. (2000). Observations on the Strength of Hydrogen Bonding. Perspectives in Drug Discovery and Design. (Discusses dimer stability).
-
Exline, D. L. KBr Pellet Preparation: A Standard Operating Procedure. Kintek Solution Application Notes. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. web.viu.ca [web.viu.ca]
- 3. researchgate.net [researchgate.net]
- 4. scienceijsar.com [scienceijsar.com]
- 5. kindle-tech.com [kindle-tech.com]
- 6. apexinstrument.me [apexinstrument.me]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzoic acid, 2-nitro- [webbook.nist.gov]
Application Notes and Protocols: 2,5-Diethylbenzoic Acid and its Analogue, 2,5-Dimethylbenzoic Acid, as Versatile Building Blocks in Organic Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of Substituted Benzoic Acids
2,5-Disubstituted benzoic acids are valuable scaffolds in the field of organic synthesis, serving as pivotal starting materials for the construction of a diverse array of complex molecules. Their utility spans from the synthesis of fine chemicals to the development of novel therapeutic agents. While the user's interest was specifically directed towards 2,5-diethylbenzoic acid, a comprehensive literature search revealed a notable scarcity of detailed application notes and protocols for this particular derivative. In contrast, its close structural analogue, 2,5-dimethylbenzoic acid, is well-documented as a versatile building block in a multitude of synthetic transformations.
Given the structural and anticipated chemical similarity between the diethyl and dimethyl analogues, this guide will focus on the applications and protocols established for 2,5-dimethylbenzoic acid. The principles and methodologies described herein are expected to be largely translatable to this compound, providing a robust starting point for its exploration in synthetic endeavors. This document aims to provide researchers with a comprehensive overview of the synthetic utility of 2,5-dimethylbenzoic acid, complete with detailed, field-proven protocols and an exploration of its role in the synthesis of bioactive molecules. Benzoic acid and its derivatives are recognized as crucial components in medicinal chemistry, contributing to the development of drugs with a wide range of biological activities, including anticancer and antimicrobial properties[1][2][3].
Physicochemical and Spectroscopic Data of 2,5-Dimethylbenzoic Acid
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | White to off-white crystalline powder | ChemicalBook |
| Melting Point | 132-134 °C | ChemicalBook |
| Boiling Point | 268 °C (subl.) | ChemicalBook |
| CAS Number | 610-72-0 | [4] |
Spectroscopic data is crucial for the identification and characterization of 2,5-dimethylbenzoic acid and its derivatives throughout a synthetic sequence.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to two distinct methyl groups, aromatic protons, and a carboxylic acid proton. |
| ¹³C NMR | Resonances for two methyl carbons, six aromatic carbons (four substituted, two unsubstituted), and a carbonyl carbon. |
| IR | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching of the aromatic ring and methyl groups. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
Core Synthetic Transformations: Detailed Protocols
The carboxylic acid functionality of 2,5-dimethylbenzoic acid is the primary site of its synthetic utility, enabling a variety of transformations.
Esterification: Synthesis of Methyl 2,5-Dimethylbenzoate
Esterification is a fundamental transformation of carboxylic acids, often employed to protect the acid functionality or to synthesize esters as target molecules with specific biological activities. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method for this purpose[5][6].
Reaction Scheme:
Caption: Fischer-Speier esterification of 2,5-dimethylbenzoic acid.
Detailed Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylbenzoic acid (5.00 g, 33.3 mmol).
-
Reagent Addition: To the flask, add methanol (50 mL) and swirl to dissolve the solid. Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: effervescence), and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2,5-dimethylbenzoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Amide Bond Formation: Synthesis of N-Benzyl-2,5-dimethylbenzamide
Amide bond formation is one of the most crucial reactions in medicinal chemistry, as the amide linkage is a cornerstone of many biologically active molecules[7]. The direct coupling of a carboxylic acid and an amine can be achieved using a variety of coupling reagents that activate the carboxylic acid.
Reaction Scheme:
Caption: Amide coupling of 2,5-dimethylbenzoic acid with benzylamine.
Detailed Protocol:
-
Reaction Setup: To a solution of 2,5-dimethylbenzoic acid (1.50 g, 10.0 mmol) in N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask, add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4.18 g, 11.0 mmol).
-
Reagent Addition: To the stirring mixture, add N,N-diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) followed by benzylamine (1.09 mL, 10.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-2,5-dimethylbenzamide.
Friedel-Crafts Acylation: Synthesis of 2-(2,5-Dimethylbenzoyl)benzoic Acid
Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. 2,5-Dimethylbenzoic acid can be a precursor to the corresponding acyl chloride, which can then be used in a Friedel-Crafts reaction. A direct acylation using p-xylene and phthalic anhydride in the presence of a Lewis acid also yields a related biaryl ketone structure.
Reaction Scheme:
Caption: Friedel-Crafts acylation to form 2-(2,5-dimethylbenzoyl)benzoic acid.
Detailed Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (14.7 g, 110 mmol) and p-xylene (50 mL).
-
Reagent Addition: A solution of phthalic anhydride (14.8 g, 100 mmol) in p-xylene (50 mL) is added dropwise from the dropping funnel to the stirred suspension over 30 minutes.
-
Reaction: The reaction mixture is heated to 60-70 °C and maintained at this temperature for 4 hours.
-
Work-up: The reaction mixture is cooled and poured cautiously onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Isolation: The resulting solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product is recrystallized from a suitable solvent such as aqueous ethanol to yield pure 2-(2,5-dimethylbenzoyl)benzoic acid.
Application in the Synthesis of Bioactive Molecules and Complex Architectures
The 2,5-dimethylphenyl moiety is a common structural feature in many antimicrobial compounds. Derivatives of 2,5-dimethylbenzoic acid have been investigated for their potential as enzyme inhibitors and in the development of anticancer agents. For instance, derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid have been studied as EPH receptor inhibitors.
Synthesis of [2.2]Paracyclophane Derivatives
[2.2]Paracyclophanes are strained, chiral molecules with unique electronic properties, making them attractive targets in materials science and stereoselective synthesis. 2,5-Dimethylbenzoic acid derivatives can serve as precursors for the synthesis of functionalized [2.2]paracyclophanes. A general strategy involves the conversion of the benzoic acid to a handle suitable for coupling reactions to form the paracyclophane structure.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of a [2.2]paracyclophane derivative.
While a detailed, multi-step protocol is highly substrate-dependent, the general approach involves the synthesis of a precursor that can undergo dimerization or a coupling reaction to form the characteristic bridged aromatic structure of paracyclophanes.
Conclusion and Future Perspectives
2,5-Dimethylbenzoic acid stands as a readily available and highly versatile building block in organic synthesis. Its utility in fundamental transformations such as esterification, amide bond formation, and Friedel-Crafts reactions provides access to a wide range of functionalized aromatic compounds. Furthermore, its incorporation into more complex molecular architectures, including bioactive molecules and strained systems like paracyclophanes, underscores its importance in modern synthetic chemistry and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their synthetic endeavors. It is anticipated that the methodologies detailed for 2,5-dimethylbenzoic acid will serve as a strong foundation for the exploration and application of the less-studied this compound.
References
-
On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. (URL: [Link])
- Lab5 procedure esterific
-
Struggling with amide coupling : r/Chempros. (URL: [Link])
-
In the esterification of benzoic acid with methanol, in the presence of a little concentrated... - Homework.Study.com. (URL: [Link])
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (URL: [Link])
-
esterification of benzoic acid to methyl benzoate. (URL: [Link])
-
[2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers - MDPI. (URL: [Link])
- Preparation of Methyl Benzo
-
Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC. (URL: [Link])
-
Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. (URL: [Link])
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed. (URL: [Link])
-
Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC - PubMed Central. (URL: [Link])
-
3: Esterification (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC. (URL: [Link])
-
2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem. (URL: [Link])
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])
-
Polyaromatic Cyclophanes Design and their Related Optical Properties - PMC - NIH. (URL: [Link])
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (URL: [Link])
-
Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐Derived Fused Imidazo[1,2‐ a ]heterocycles by Groebke–Blackburn–Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library | Request PDF - ResearchGate. (URL: [Link])
-
Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC. (URL: [Link])
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (URL: [Link])
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Rapid two-step synthesis of drug-like polycyclic substances by sequential multi-catalysis cascade reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2,5-Diethylbenzoic Acid in Medicinal Chemistry & Materials Science
[1][2][3][4][5]
Executive Summary
This compound (2,5-DEBA) is a specialized aromatic building block used in lead optimization and advanced drug delivery .[1][2] Unlike simple benzoic acid, the 2,5-diethyl substitution pattern provides a unique combination of steric shielding (ortho-effect) and lipophilic bulk .[1] This makes it an invaluable tool for:
-
Modulating Metabolic Stability: The ortho-ethyl group sterically protects the carbonyl moiety from rapid enzymatic hydrolysis.[1][2]
-
Crystal Engineering & MOFs: It serves as a structural linker in Metal-Organic Frameworks (MOFs) used for controlled drug release, defining pore size and hydrophobicity.[1]
-
Liquid Crystal Mesogens: It acts as a core scaffold for synthesizing mesogenic esters used in pharmaceutical sensors and display technologies.[1]
Chemical Profile & Pre-formulation Data[6][7]
The utility of 2,5-DEBA lies in its specific structural geometry.[1] The ethyl groups at positions 2 and 5 create a "molecular width" that influences binding affinity and solubility.
Physicochemical Properties Table
| Property | Value | Significance in Drug Design |
| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity; increases membrane permeability but requires solubility enhancement strategies.[1][2] |
| pKa | ~3.9 - 4.1 | Slightly weaker acid than benzoic acid (pKa 4.[1][2]2) due to electronic effects, but sterically hindered.[1] |
| Melting Point | ~85-89 °C | Solid at room temperature; stable for solid-state handling.[1][2] |
| Steric Parameter | High (Ortho-sub) | The 2-ethyl group restricts rotation around the Ar-CO bond, locking conformation.[1][2] |
Structural Logic & Bioisosterism[6]
-
Metabolic Blocking: The 2-position ethyl group blocks ortho-hydroxylation and sterically hinders nucleophilic attack at the carbonyl carbon.[1][2]
-
Lipophilic Scanning: Replacing a methyl group (in 2,5-dimethylbenzoic acid) with an ethyl group allows medicinal chemists to probe the size of hydrophobic pockets in target receptors (e.g., GPCRs or nuclear receptors).[1]
Synthetic Utility & Workflows
Synthesis Pathway
2,5-DEBA is typically synthesized via the oxidation of 2,5-diethylbenzene or carboxylation of the corresponding Grignard reagent.[1] In a medicinal chemistry setting, it is often derivatized into amides or esters.[1][3]
Figure 1: Synthetic workflow from precursor 1,4-diethylbenzene to 2,5-DEBA and its downstream applications.
Experimental Protocols
Protocol A: Synthesis of Sterically Hindered Amides
Context: The ortho-ethyl group at position 2 creates significant steric hindrance.[1][2] Standard coupling reagents (EDC/NHS) often result in low yields.[1] This protocol uses the Acid Chloride method to drive the reaction to completion.
Reagents:
-
This compound (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂) (5.0 eq)[1]
-
Triethylamine (TEA) (2.0 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve 2,5-DEBA (1 mmol) in anhydrous DCM (5 mL).
-
Chlorination: Add catalytic DMF (1 drop) followed by dropwise addition of SOCl₂.[1]
-
Reflux: Heat the mixture to reflux (40°C) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride).
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Note: The intermediate 2,5-diethylbenzoyl chloride is volatile; do not apply high vacuum for prolonged periods.[1][2]
-
Coupling: Re-dissolve the residue in DCM (5 mL). Cool to 0°C.[4]
-
Addition: Add TEA followed by the amine.
-
Reaction: Allow to warm to room temperature and stir overnight (12–16 h). The steric bulk requires longer reaction times than unsubstituted benzoates.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1][4] Dry over MgSO₄ and concentrate.
Validation:
-
¹H NMR: Look for the disappearance of the carboxylic acid proton (~11-13 ppm) and the shift of the ethyl signals due to the amide environment.[1]
Protocol B: Incorporation into Metal-Organic Frameworks (MOFs)
Context: 2,5-DEBA is used as a modulating linker in the synthesis of Zirconium-based MOFs (e.g., UiO-66 analogs) to control defect sites and pore hydrophobicity for drug delivery.[1][2]
Reagents:
-
ZrCl₄ (Metal source)[1]
-
Terephthalic acid (Primary linker)
-
DMF (Solvent)[1]
-
Acetic acid (Accelerator)
Procedure:
-
Dissolution: Dissolve ZrCl₄ (0.5 mmol) in DMF (10 mL) via sonication.
-
Linker Addition: Add Terephthalic acid (0.5 mmol) and 2,5-DEBA (0.2–1.0 mmol depending on desired defect density).
-
Solvothermal Reaction: Seal the mixture in a Teflon-lined autoclave.
-
Heating: Heat at 120°C for 24 hours.
-
Isolation: Centrifuge the resulting white powder. Wash 3x with DMF and 3x with Ethanol to remove unreacted acid.
-
Activation: Dry under vacuum at 80°C for 12 hours.
Mechanism: The 2,5-DEBA competes with the dicarboxylic acid for coordination sites on the Zr-cluster.[1] Because it has only one binding group (monotopic), it terminates the crystal growth in specific directions or creates missing-linker defects, increasing the pore size for encapsulating larger drug molecules.[1]
Medicinal Chemistry Logic: Steric & Electronic Effects
The 2,5-diethyl substitution pattern is not arbitrary.[1] It is selected to fine-tune the Structure-Activity Relationship (SAR) .
Figure 2: SAR implications of the this compound scaffold in drug design.[1][2]
Key Insights for Researchers:
-
Ortho-Effect: The ethyl group at C2 forces the carbonyl group out of coplanarity with the benzene ring.[1] This reduces conjugation but significantly increases resistance to hydrolysis by esterases, a critical strategy for prolonging the half-life of prodrugs.[1]
-
Lipophilicity: With two ethyl groups, 2,5-DEBA adds significant hydrophobic bulk compared to dimethyl analogs.[1] This is useful when targeting deep hydrophobic pockets in enzymes or receptors.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16692, this compound. Retrieved from [Link]
- Yaws, C. L. (2015).The Yaws Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing.
-
Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks."[1] Science, 341(6149).[1] (Contextualizes the use of substituted benzoic acids as modulators in MOF synthesis).
Sources
- 1. vdoc.pub [vdoc.pub]
- 2. Yaws Handbook Of Thermodynamic Properties For Hydrocarbons And Chemicals Yaws | PDF [slideshare.net]
- 3. Synthesis of Local Anesthetics derived from benzoic acid [quimicaorganica.org]
- 4. Synthesis and anthelmintic evaluation of [2,5']-bis-heterocycles as bengazole analogs [scielo.org.mx]
- 5. EP0673916A1 - Preparation of 2,2,4-trimethyl-1,3-pentanediol dibenzoate and di(alkyl-substituted) benzoates - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of 2,5-Diethylbenzoic Acid for Enhanced Biological Activity
Introduction: The Rationale for Derivatization
Benzoic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active agents.[1] These compounds exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The parent benzoic acid structure offers a versatile platform for chemical modification, where the carboxylic acid group and the aromatic ring can be functionalized to modulate the molecule's physicochemical and biological properties.[3]
This guide focuses on 2,5-Diethylbenzoic acid, a disubstituted benzoic acid. While specific bioactivity data for this exact molecule is not extensively documented, its structural analogs, such as 2,5-dimethylbenzoic acid, are known synthetic intermediates.[4][5][6] The rationale for derivatizing this compound stems from established principles of drug design. Strategic modification of the core structure can:
-
Enhance Potency: By introducing new functional groups, we can create additional points of interaction (e.g., hydrogen bonds, hydrophobic interactions) with a biological target, leading to increased binding affinity.[7]
-
Modulate Physicochemical Properties: Derivatization can alter key properties like lipophilicity (LogP) and solubility. For instance, converting the polar carboxylic acid to a less polar ester can enhance cell membrane permeability.
-
Improve Pharmacokinetic Profile: Modifications can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially leading to improved bioavailability and a more favorable therapeutic window.
-
Explore Structure-Activity Relationships (SAR): Synthesizing a small library of derivatives allows for the systematic study of how specific structural changes impact biological activity, providing crucial insights for designing more potent and selective compounds.[3][8][9]
This document provides detailed protocols for two fundamental and highly effective derivatization strategies targeting the carboxylic acid moiety of this compound: Esterification and Amidation . It further outlines the necessary procedures for structural confirmation and preliminary biological screening.
Derivatization Strategies & Protocols
The carboxylic acid group of this compound is the primary handle for derivatization. We will explore its conversion into esters and amides, two of the most common and impactful functional group transformations in medicinal chemistry.
Strategy 1: Esterification via Fischer-Speier Catalysis
Causality and Experimental Choice: Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] It is a robust and cost-effective method, particularly well-suited for creating a diverse library of simple alkyl esters. By converting the carboxylic acid to an ester, we replace a hydrogen bond donor (-OH) with a hydrogen bond acceptor (C=O) and increase the molecule's lipophilicity. This can be advantageous for crossing biological membranes. The reaction is an equilibrium process; therefore, to drive it towards the product, we employ a large excess of the alcohol, which also conveniently serves as the solvent.[12]
Protocol 2.1.1: Synthesis of Methyl 2,5-Diethylbenzoate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.78 g, 10 mmol).
-
Reagent Addition: Add 40 mL of anhydrous methanol (a large excess). Stir the mixture until the acid dissolves.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. Caution: This is an exothermic process.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash with 30 mL of water.
-
Wash with 30 mL of saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.
-
Wash with 30 mL of brine to remove residual water and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester, typically as an oil.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow for Fischer Esterification
Caption: Workflow for the synthesis of an ester derivative.
Strategy 2: Amidation using Carbodiimide Coupling
Causality and Experimental Choice: Amide bond formation is one of the most important reactions in drug discovery. Amides introduce both hydrogen bond donor and acceptor capabilities, which can lead to stronger and more specific interactions with biological targets.[7] Direct condensation of a carboxylic acid and an amine is difficult, so a coupling agent is required. We will use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[14] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and reacts efficiently with the amine.[15] The byproducts of this reaction are water-soluble, simplifying purification.[14]
Protocol 2.2.1: Synthesis of N-benzyl-2,5-diethylbenzamide
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.78 g, 10 mmol), HOBt (1.5 g, 11 mmol, 1.1 eq), and anhydrous DCM (50 mL).
-
Reagent Addition: Cool the flask in an ice bath (0°C). Add benzylamine (1.09 mL, 10 mmol, 1.0 eq) followed by DIPEA (2.1 mL, 12 mmol, 1.2 eq).
-
Coupling Agent: Add EDC·HCl (2.1 g, 11 mmol, 1.1 eq) to the mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor completion by TLC.[16]
-
Work-up - Quenching and Extraction:
-
Dilute the reaction mixture with an additional 50 mL of DCM.
-
Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow for EDC/HOBt Amidation
Caption: Workflow for the synthesis of an amide derivative.
Structural Characterization of Derivatives
Accurate structural confirmation and purity assessment are critical following synthesis.[17] A combination of spectroscopic methods should be employed.
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable non-destructive technique for structural elucidation.[17]
-
¹H NMR: Confirms the presence of protons in specific chemical environments. For esterification with methanol, expect a new singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons. For amidation with benzylamine, expect new signals for the benzylic (-CH₂-) and phenyl protons of the benzyl group. The broad carboxylic acid proton signal (~10-12 ppm) of the starting material should disappear.
-
¹³C NMR: Provides information on the carbon skeleton. Look for a shift in the carbonyl carbon (C=O) signal and the appearance of new signals corresponding to the added alcohol or amine moiety.[18]
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming the successful incorporation of the new functionality.[17] Electrospray Ionization (ESI) is a common soft ionization technique suitable for these derivatives.[19]
-
Expected [M+H]⁺ for Methyl 2,5-Diethylbenzoate: C₁₂H₁₆O₂ (MW: 192.25) -> m/z 193.12
-
Expected [M+H]⁺ for N-benzyl-2,5-diethylbenzamide: C₁₈H₂₁NO (MW: 267.37) -> m/z 268.17
Data Presentation: Expected Spectroscopic Data
The following table summarizes the expected key analytical data for the parent acid and its new derivatives.
| Compound | Formula | MW | Expected ¹H NMR Key Signals (CDCl₃, ppm) | Expected MS (ESI+) [M+H]⁺ |
| This compound | C₁₁H₁₄O₂ | 178.23 | ~11.0 (s, 1H, COOH), 7.8-7.1 (m, 3H, Ar-H), 2.7 (q, 4H, Ar-CH₂), 1.2 (t, 6H, -CH₃) | 179.11 |
| Methyl 2,5-diethylbenzoate | C₁₂H₁₆O₂ | 192.25 | 7.7-7.0 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃) , 2.7 (q, 4H, Ar-CH₂), 1.2 (t, 6H, -CH₃) | 193.12 |
| N-benzyl-2,5-diethylbenzamide | C₁₈H₂₁NO | 267.37 | 7.6-7.1 (m, 8H, Ar-H), ~6.5 (br s, 1H, NH), 4.6 (d, 2H, N-CH₂) , 2.7 (q, 4H, Ar-CH₂), 1.2 (t, 6H, -CH₃) | 268.17 |
Analytical Workflow for Derivative Characterization
Caption: Workflow for analytical characterization.
Protocol: Preliminary Biological Activity Screening
To evaluate if derivatization led to enhanced activity, a preliminary biological screen is necessary. Benzoic acid derivatives are well-known for their antimicrobial properties.[2] The following protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the new compounds against representative bacterial strains.[20][21][22]
Protocol 4.1.1: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of a test compound that inhibits visible in vitro growth of a microorganism.[20][23]
Materials:
-
Test compounds (this compound and its derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound stock solutions
-
0.5 McFarland turbidity standard
-
Spectrophotometer, incubator, micropipettes.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare stock solutions of each test compound and a positive control antibiotic (e.g., ciprofloxacin) in DMSO at a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[22]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to wells 2 through 11 of a 96-well plate. Well 12 is a sterility control (broth only).
-
Add a specific volume of the compound stock solution to well 1 to achieve the highest desired starting concentration (e.g., 256 µg/mL).
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound).
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Data Presentation: Comparative MIC Values
The results should be tabulated to clearly compare the activity of the derivatives against the parent compound.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | >256 | >256 |
| Methyl 2,5-diethylbenzoate | 128 | 256 |
| N-benzyl-2,5-diethylbenzamide | 64 | 128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
(Note: Data is hypothetical and for illustrative purposes only)
Conclusion and Future Directions
These application notes provide a validated framework for the strategic derivatization of this compound into ester and amide analogs. The detailed protocols for synthesis, purification, characterization, and preliminary antimicrobial screening offer a clear path for researchers to generate and evaluate novel compounds.
The hypothetical enhancement in antimicrobial activity observed with the amide derivative underscores the potential of this approach. Future work should focus on:
-
Library Expansion: Synthesizing a broader range of esters and amides with diverse alkyl, aryl, and heterocyclic groups to further probe the structure-activity relationship.
-
Alternative Derivatizations: Exploring modifications on the aromatic ring, such as nitration or halogenation, to investigate electronic effects on activity.
-
In-depth Biological Studies: For active compounds, elucidating the mechanism of action, assessing cytotoxicity against mammalian cell lines for a preliminary safety profile, and exploring other potential therapeutic applications such as anti-inflammatory or anticancer activities.[2]
By systematically applying these derivatization and screening protocols, researchers can effectively transform a simple benzoic acid scaffold into a library of novel candidates with potentially enhanced and valuable biological activities.
References
-
Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. (2005). Archiv der Pharmazie. Available at: [Link]
- Luhata L.P., Namboole M.M., Cheuka M.P. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives (BADs) as Potential Anti-Sickling Agents. EC Pharmacology and Toxicology.
-
Khan, R., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology. Available at: [Link]
-
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. Available at: [Link]
-
Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Available at: [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]
-
Al-Sammarraie, Z., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Available at: [Link]
-
2,5-Dimethylbenzoic acid. (2024). PubChem. Available at: [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. Available at: [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Available at: [Link]
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.
-
Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Ch19: RCO2H to RCO2R'. (n.d.). University of Calgary. Available at: [Link]
-
2-(2,5-Dimethylbenzoyl)benzoic acid. (2024). PubChem. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Athabasca University. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters. Available at: [Link]
-
mesitoic acid. (n.d.). Organic Syntheses. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). ResearchGate. Available at: [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Available at: [Link]
-
Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 2,3-dimethyl benzoic acid. (n.d.). PrepChem.com. Available at: [Link]
-
NMR parameters of biologically important aromatic acids I. Benzoic acid and derivatives. (1970). Journal of Magnetic Resonance. Available at: [Link]
-
Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. (2013). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). MDPI. Available at: [Link]
Sources
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. iomcworld.com [iomcworld.com]
- 8. Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. athabascau.ca [athabascau.ca]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2,5-Diethylbenzoic Acid via Recrystallization
Introduction: The Rationale for Recrystallization of Aryl Carboxylic Acids
2,5-Diethylbenzoic acid is an aromatic carboxylic acid, a class of compounds frequently encountered as intermediates and final products in pharmaceutical and materials science research. The purity of such compounds is paramount, as impurities can significantly impact downstream reactions, biological activity, and material properties. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1][2] The fundamental principle of recrystallization lies in the fact that the solubility of most solids increases with temperature.[3] By dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while the impurities, ideally, remain dissolved in the mother liquor.[4] This protocol provides a detailed methodology for the recrystallization of this compound, grounded in the principles of solubility, crystal lattice formation, and impurity exclusion.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and potential hazards of this compound is crucial before commencing any experimental work. While specific data for the diethyl derivative may be limited, we can infer properties from the closely related 2,5-dimethylbenzoic acid and the parent compound, benzoic acid.
Table 1: Physicochemical Properties of 2,5-Dimethylbenzoic Acid
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [5][6][7] |
| Melting Point | 131-135 °C | [6][7][8] |
| Water Solubility | 0.18 g/L (25 °C) | [7] |
| Solubility in Organic Solvents | More soluble in ethanol, methanol, and acetone | [5] |
Safety Precautions:
This compound, like other benzoic acid derivatives, should be handled with appropriate care in a well-ventilated laboratory or fume hood.[9][10][11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10] May also cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[9]
The Critical Step: Solvent Selection
The choice of a suitable recrystallization solvent is the most critical factor in achieving high purity and recovery.[12] An ideal solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization.[3][4]
-
Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. This allows for their separation from the desired product.[1]
-
The solvent should not react chemically with this compound. [1]
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals. [12]
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Given the carboxylic acid functionality and the aromatic, nonpolar portion of this compound, a range of solvents with varying polarities should be considered. Water, ethanol, methanol, acetone, and toluene, or mixtures thereof, are common candidates for the recrystallization of benzoic acid derivatives.[5][13]
Experimental Determination of the Optimal Solvent System:
A systematic, small-scale preliminary test is the most reliable method for selecting the best solvent.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.[4]
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces well-formed crystals upon cooling.
Detailed Recrystallization Protocol for this compound
This protocol assumes a suitable solvent has been identified through the screening process described above. For the purpose of this guide, a mixed solvent system of ethanol and water is often a good starting point for benzoic acid derivatives, as it allows for fine-tuning of polarity.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Boiling chips (optional, but recommended)
Workflow Diagram:
Caption: A generalized workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add the chosen solvent (or the more soluble solvent of a mixed pair) in small portions while gently heating and stirring the mixture on a hot plate.[3][4]
-
Continue adding the solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good recovery yield.[3] If using a mixed solvent system like ethanol/water, dissolve the acid in the minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Gently swirl the flask and then reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if necessary):
-
This step is required if there are insoluble impurities or if activated charcoal was used.
-
Preheat a second Erlenmeyer flask and a powder funnel on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask.[1] This step must be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[14]
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
-
Pour the slurry into the Buchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold solvent and pour this into the funnel to transfer any remaining crystals.[15]
-
Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Allow air to be drawn through the crystals in the Buchner funnel for several minutes to help dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator under vacuum.
-
Assessing Purity and Yield
The success of the recrystallization is evaluated by assessing the purity and calculating the percent recovery of the final product.
-
Purity Assessment: The purity of the recrystallized this compound can be determined by measuring its melting point. A pure compound will have a sharp melting point range that is close to the literature value. Impurities typically broaden and depress the melting point range.[15]
-
Percent Recovery Calculation: Percent Recovery = (mass of pure, dry product / mass of crude product) x 100%
A high percent recovery is desirable, but purity is the primary goal of recrystallization. Some loss of product in the mother liquor is inevitable.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. |
| Low recovery of crystals | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated. |
Conclusion
This protocol provides a comprehensive guide for the purification of this compound using recrystallization. By carefully selecting a suitable solvent and following the outlined steps, researchers can significantly enhance the purity of their compound, which is essential for reliable and reproducible results in subsequent applications. The principles and techniques described herein are broadly applicable to the purification of a wide range of solid organic compounds.
References
- Vertex AI Search. (n.d.). 2,5-Dimethylbenzoic acid | Solubility of Things. Retrieved February 10, 2026.
-
Stenutz, W. (n.d.). 2,5-dimethylbenzoic acid. Retrieved February 10, 2026, from [Link].
-
LookChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved February 10, 2026, from [Link].
- University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 10, 2026.
- Millersville University. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 10, 2026.
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved February 10, 2026, from [Link].
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved February 10, 2026, from [Link].
- University of Rochester, Department of Chemistry. (n.d.).
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 2,5-Dihydroxybenzoic acid. Retrieved February 10, 2026.
- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved February 10, 2026.
-
LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 10, 2026, from [Link].
-
ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved February 10, 2026, from [Link].
- Unknown Source. (n.d.).
-
Chemsrc. (n.d.). 2,4-Dimethylbenzoic acid | CAS#:611-01-8. Retrieved February 10, 2026, from [Link].
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- Unknown Source. (n.d.).
- Florida A&M University. (2016, September 27).
-
PubChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved February 10, 2026, from [Link].
- Flinn Scientific. (n.d.). Benzoic Acid Safety Data Sheet (SDS). Retrieved February 10, 2026.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,5-Dimethylbenzoic acid, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2,5-Dimethylbenzoic acid|lookchem [lookchem.com]
- 8. 2,5-Dimethylbenzoic acid | 610-72-0 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. famu.edu [famu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Thin-layer chromatography for monitoring 2,5-Diethylbenzoic acid reactions
An Application Note and Protocol for Monitoring 2,5-Diethylbenzoic Acid Reactions with Thin-Layer Chromatography
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed protocol for utilizing thin-layer chromatography (TLC) to monitor the progress of chemical reactions involving this compound. The principles and techniques outlined herein are designed for researchers, scientists, and professionals in drug development and organic synthesis, ensuring reliable and efficient reaction tracking.
Introduction: The Power of TLC in Reaction Monitoring
Thin-layer chromatography is a simple, rapid, and inexpensive analytical technique that is indispensable in the organic chemistry laboratory for monitoring the progress of a chemical reaction.[1][2] The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture).[2][3] As the mobile phase ascends the TLC plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.[1] Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the polar stationary phase and thus travel shorter distances, leading to a lower Rf value.[4]
By periodically taking small aliquots from a reaction mixture and analyzing them by TLC, one can qualitatively observe the disappearance of starting materials and the appearance of products over time.[5] This allows for the determination of the optimal reaction time, and can also help in identifying the presence of byproducts or intermediates.[5]
This application note will use a common organic transformation, the esterification of this compound, as a model system to illustrate the practical application of TLC in reaction monitoring.
The Model Reaction: Esterification of this compound
For the purpose of this guide, we will consider the acid-catalyzed esterification of this compound with ethanol to yield ethyl 2,5-diethylbenzoate.
Reaction Scheme:
Materials and Equipment
Chemicals and Reagents
-
This compound (Starting Material)
-
Ethanol (Reagent and/or solvent)
-
Concentrated Sulfuric Acid (Catalyst)
-
Ethyl Acetate (TLC solvent component)
-
Hexane (TLC solvent component)
-
Anhydrous Sodium Sulfate
-
TLC Plates: Silica gel 60 F254 on aluminum or glass backing
-
Deionized Water
Equipment
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating device (e.g., heat gun or hot plate)
-
Forceps
-
Pencil
-
Ruler
-
Glass vials and pipettes
-
Fume hood
Experimental Protocols
Preparation of Solutions
-
TLC Developing Solvent (Mobile Phase): A mixture of hexane and ethyl acetate is a good starting point for separating molecules of moderate polarity. For carboxylic acids, which can exhibit "tailing" or streaking on silica plates due to strong interactions, the addition of a small amount of acetic acid to the mobile phase is recommended to ensure sharp, well-defined spots.[9][10]
-
Recommended Solvent System: 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid. Prepare approximately 10 mL of this solution in a beaker or graduated cylinder.
-
-
Visualization Stain (Bromocresol Green): This stain is highly effective for visualizing acidic compounds like carboxylic acids.[7][8]
-
Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol.[7] Store in a sealed container.
-
TLC Plate Preparation and Spotting
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is the origin line where the samples will be spotted.[5]
-
Prepare the Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount (1-2 mg) of this compound in a few drops of ethyl acetate in a small vial.
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (a drop) of the reaction mixture using a capillary tube.[5] Quench the aliquot in a vial containing a small amount of saturated sodium bicarbonate solution and a few drops of ethyl acetate. Shake well and allow the layers to separate. The top organic layer will be used for spotting.
-
-
Spotting the TLC Plate: Using separate capillary tubes to avoid cross-contamination, spot the samples on the origin line. A typical spotting arrangement for reaction monitoring is as follows:[11]
-
Lane 1 (SM): Spot the starting material solution.
-
Lane 2 (Co-spot): Spot the starting material solution, and then, on top of the same spot, apply the reaction mixture. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the Rf values of the starting material and product are very similar.[11]
-
Lane 3 (RM): Spot the reaction mixture.
Ensure the spots are small and concentrated by applying the sample in several small applications, allowing the solvent to evaporate between each application.[4]
-
Developing the Chromatogram
-
Prepare the Developing Chamber: Pour the prepared TLC developing solvent into the chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[5] To ensure the chamber is saturated with solvent vapors, which leads to better and more reproducible chromatograms, you can line the inside of the chamber with a piece of filter paper that is wetted with the developing solvent.[3] Close the chamber with the lid and allow it to sit for 5-10 minutes.
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the developing chamber, ensuring the bottom of the plate is evenly in the solvent. Close the lid.
-
Elution: Allow the solvent front to move up the plate by capillary action.[1]
-
Stop the Development: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the position of the solvent front with a pencil.[4]
-
Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.
Visualization
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). Compounds containing a chromophore, such as the aromatic ring in this compound and its ester product, will appear as dark spots against a fluorescent green background.[7] Gently circle the visible spots with a pencil.
-
Chemical Staining:
-
In a fume hood, dip the TLC plate into the bromocresol green staining solution using forceps.
-
Remove the plate and allow the excess stain to drip off.
-
Carboxylic acids will appear as bright yellow spots on a blue or green background.[7][8] The ester product will likely not be stained by this reagent.
-
Data Analysis: Calculating the Retention Factor (Rf)
The Rf value is a ratio and is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[12][13][14]
Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)
Measure the distances with a ruler and calculate the Rf values for the starting material and the product. The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[4][15]
Results and Interpretation
As the esterification reaction proceeds, the this compound (a carboxylic acid) is converted to ethyl 2,5-diethylbenzoate (an ester). The ester is less polar than the carboxylic acid due to the absence of the acidic hydroxyl group, which can participate in hydrogen bonding with the silica gel stationary phase. Consequently, the product will travel further up the TLC plate than the starting material.
Expected TLC Results:
-
Starting Material (this compound): Will have a lower Rf value.
-
Product (Ethyl 2,5-Diethylbenzoate): Will have a higher Rf value.
By comparing the TLC plates at different reaction times, you will observe the spot corresponding to the starting material diminish in intensity while a new spot corresponding to the product appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
| Compound | Expected Rf Value (Approximate) | Visualization |
| This compound | 0.3 - 0.4 | UV (254 nm), Yellow spot with Bromocresol Green |
| Ethyl 2,5-Diethylbenzoate | 0.6 - 0.7 | UV (254 nm) |
Note: These Rf values are illustrative and will vary depending on the exact TLC conditions.
Visualizing the Workflow
The following diagram illustrates the key steps in the TLC monitoring process.
Caption: Workflow for monitoring a reaction using TLC.
Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking or "Tailing" of Spots | The sample is too concentrated. The mobile phase is not polar enough for the compound, or the compound is strongly interacting with the stationary phase (common for carboxylic acids). | Dilute the sample. Add a small amount of a polar solvent (like methanol) or an acid (like acetic acid) to the mobile phase to reduce tailing.[9] |
| Rf Values are Too High or Too Low | The mobile phase is too polar (high Rf) or not polar enough (low Rf). | Adjust the polarity of the mobile phase. To decrease Rf, use a less polar solvent system (e.g., increase the proportion of hexane). To increase Rf, use a more polar solvent system (e.g., increase the proportion of ethyl acetate). |
| Spots are Not Separated | The polarity of the starting material and product are too similar in the chosen solvent system. | Try a different solvent system. A multi-component solvent system may provide better separation. |
| No Spots are Visible | The compound does not have a UV chromophore, or the visualization stain is not suitable for the compound. The sample is too dilute. | Use a different visualization technique (e.g., a general-purpose stain like potassium permanganate or phosphomolybdic acid).[7][16] Concentrate the sample. |
Conclusion
Thin-layer chromatography is a powerful and versatile tool for the real-time monitoring of organic reactions. By following the detailed protocols outlined in this application note, researchers can effectively track the progress of reactions involving this compound and other similar compounds, leading to optimized reaction conditions and improved synthetic outcomes.
References
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Not Voodoo. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
EDVOTEK. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
BYJU'S. (2020, March 11). Thin Layer Chromatography Principle. Retrieved from [Link]
-
Veeprho. (2025, February 13). Thin Layer Chromatography (TLC) Explained. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). How To Calculate Rf TLC. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Retrieved from [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
LookChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
Stenutz. (n.d.). 2,5-dimethylbenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). mesitoic acid. Retrieved from [Link]
-
National Bureau of Standards. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4). Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. microbenotes.com [microbenotes.com]
- 3. byjus.com [byjus.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. How To [chem.rochester.edu]
- 12. Khan Academy [khanacademy.org]
- 13. proprep.com [proprep.com]
- 14. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 15. byjus.com [byjus.com]
- 16. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dialkylated Benzoic Acids
The following technical guide addresses the synthesis of dialkylated benzoic acids (e.g., 3,5-di-tert-butylbenzoic acid, 2,6-dimethylbenzoic acid). It focuses on the three primary synthetic routes: Electrophilic Aromatic Substitution (Precursor Synthesis) , Oxidation of Dialkylbenzenes , and Carboxylation of Aryl Halides .
Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Status: Active Support
Introduction: The "Simple" Acid That Isn't
Dialkylated benzoic acids are critical scaffolds in drug discovery (e.g., as bioisosteres or steric blockers). However, their synthesis is often plagued by "invisible" side reactions that lower yield or create inseparable impurities. This guide deconstructs these failures into three modules based on the synthetic pathway chosen.
Module 1: Friedel-Crafts & Precursor Synthesis
Context: You are synthesizing the dialkylbenzene precursor (e.g., 3,5-di-tert-butyltoluene) before oxidizing it to the acid. Primary Issue: "My NMR shows a mixture of isomers, and the alkyl groups seem to have migrated."
Root Cause Analysis: The Jacobsen Rearrangement & Polyalkylation
When synthesizing bulky dialkyl precursors (especially with tert-butyl or isopropyl groups), the reaction does not stop at the desired regioisomer.
-
Polyalkylation: The alkyl group activates the ring, making the product more nucleophilic than the starting material.
-
Isomerization (Jacobsen Rearrangement): Under strong acid catalysis (H₂SO₄ or Lewis acids), alkyl groups migrate to thermodynamically stable positions (often meta) or disproportionate between rings.
Troubleshooting Protocol (Ticket #FC-01)
| Symptom | Probable Cause | Corrective Action |
| Tri-alkylated impurity | Product is more reactive than reactant. | Stop at 80% conversion. Do not push for 100%. Use a large excess of the arene substrate. |
| Alkyl group migration | Acid-catalyzed rearrangement (Jacobsen).[1] | Lower Temperature. Migration typically has a higher activation energy than substitution. Keep T < 0°C if possible. |
| Wrong Regioisomer | Thermodynamic control. | Switch Catalyst. Use milder Lewis acids (FeCl₃ instead of AlCl₃) to favor kinetic control (often para/ortho), then isomerize if meta is needed. |
Visualizing the Migration Pathway
Caption: The acid-catalyzed migration of alkyl groups (Jacobsen Rearrangement) competes with the desired substitution.
Module 2: Oxidation Stall & "The Aldehyde Trap"
Context: You are oxidizing a methyl group on a dialkylated ring (e.g., 3,5-di-tert-butyltoluene → 3,5-di-tert-butylbenzoic acid). Primary Issue: "The reaction stalls, yielding a mixture of alcohol and aldehyde. Pushing conditions leads to decomposition."
Root Cause Analysis: Steric Inhibition of Oxidation
Bulky alkyl groups (tert-butyl) flanking the methyl group create a "steric wall."
-
The Stall: The oxidation proceeds stepwise: Methyl → Alcohol → Aldehyde → Acid. The final step (Aldehyde → Acid) requires water to attack the carbonyl hydrate. Bulky ortho/meta groups block this attack.
-
Radical Dimerization: If using radical oxidants (TBHP/Co), the benzylic radical may dimerize rather than trapping O₂, forming a bibenzyl impurity.
Troubleshooting Protocol (Ticket #OX-02)
Q: Why does KMnO₄ fail to drive the reaction to completion? A: Aqueous KMnO₄ requires phase transfer. If the dialkyl chain is too lipophilic (e.g., dodecyl groups), the substrate never enters the aqueous oxidant phase.
-
Fix: Add a Phase Transfer Catalyst (e.g., Aliquat 336) or use pyridine/water mixtures as solvent.
Q: How do I prevent the "Aldehyde Trap"? A: Use Pinnick Oxidation conditions for the final step if KMnO₄ stalls.
-
Isolate the crude aldehyde/alcohol mix.
-
Treat with NaClO₂ / NaH₂PO₄ / 2-methyl-2-butene.
-
This mild method is less sensitive to steric hindrance than metal-oxo species.
Oxidation Pathway & Failure Points
Caption: Steric bulk often halts oxidation at the aldehyde stage; radical conditions can lead to dimerization.[2][3][4][5][6]
Module 3: Carboxylation of Hindered Halides (Grignard/Lithium)
Context: You are carboxylating a 2,6-dialkyl aryl halide (e.g., 2-bromo-1,3-dimethylbenzene) using Mg/CO₂. Primary Issue: "I recover starting material or get a biaryl coupling product. No acid formed."
Root Cause Analysis: The "Ortho Effect" & Moisture
-
Initiation Failure: Steric hindrance prevents the solvent (THF/Ether) from stabilizing the Grignard surface intermediate, making initiation difficult.
-
Homocoupling (Wurtz-type): Once formed, the Grignard reagent reacts with unreacted aryl halide (catalyzed by transition metal impurities) to form a biaryl.
-
CO₂ Exclusion: The bulky groups prevent CO₂ from approaching the nucleophilic carbon.
Troubleshooting Protocol (Ticket #GR-03)
| Issue | Mechanism | Protocol Adjustment |
| Induction Period > 30 min | Oxide layer on Mg / Steric blocking. | Activation: Use DIBAL-H (0.01 eq) or Iodine to clean Mg. Entrainment: Add 1,2-dibromoethane to expose fresh Mg surface. |
| Biaryl Formation | Wurtz coupling (Ar-MgX + Ar-X). | Dilution & Temp: Run at high dilution and lower temperature (0°C). Add the halide slowly to the Mg (inverse addition is risky for initiation but good for selectivity). |
| Low Yield with CO₂ | Steric hindrance to electrophilic attack. | High Pressure: Do not just bubble CO₂. Use a balloon or autoclave (5-10 bar). Transmetallation: Convert ArMgBr to ArLi (using t-BuLi) if Mg is too bulky, then add CO₂. |
Competitive Pathways in Carboxylation
Caption: The Grignard reagent faces competition from unreacted halide (homocoupling) and moisture (protonation).
References
-
Friedel-Crafts & Jacobsen Rearrangement: Smith, L. I. (1942). The Jacobsen Reaction. Organic Reactions, 1, 370.
-
Oxidation of Alkylbenzenes: "Oxidation of Alkyl Side-Chains." Chemistry LibreTexts.
-
Steric Hindrance in Grignard Reactions: Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls. The Journal of Organic Chemistry, 73(1), 162–167.
-
Decarboxylation Mechanisms: "Decarboxylation of Benzoic Acids." National Institutes of Health (PMC).
-
Synthesis of 3,5-di-tert-butylbenzoic acid: "3,5-Di-tert-butylbenzoic acid synthesis." ChemicalBook.
Sources
Technical Support Center: Overcoming Solubility Challenges of 2,5-Diethylbenzoic Acid
Executive Summary & Molecule Profile[1]
2,5-Diethylbenzoic acid (2,5-DEBA) presents unique solubility challenges compared to its unsubstituted or methyl-substituted counterparts. While generally soluble in polar organic solvents, researchers often encounter difficulties during non-polar extraction , crystallization , and formulation due to the steric bulk of the ortho-ethyl group and the lipophilicity of the diethyl substitution.
This guide addresses the thermodynamic and kinetic barriers to solubility, focusing on the "Ortho Effect," solvent-solute interactions, and practical troubleshooting for process optimization.
Chemical Profile[1][2][3][4][5][6]
-
CAS: [Not commonly listed, analogous to 2,5-Dimethylbenzoic acid CAS: 610-72-0]
-
Structure: Benzoic acid core with ethyl groups at positions 2 and 5.
-
Key Property: The 2-ethyl group provides significant steric hindrance to the carboxylic acid moiety, affecting hydrogen bond donor/acceptor accessibility and forcing the carboxyl group out of planarity with the aromatic ring.
Troubleshooting Guide (Q&A)
Category A: Solvent Selection & Dissolution Failure
Q1: I am trying to recrystallize 2,5-DEBA from Hexane/Heptane, but it remains insoluble even at reflux. Why?
Technical Insight: Aliphatic hydrocarbons (Hexane, Heptane) are poor solvents for benzoic acid derivatives because they cannot disrupt the strong intermolecular hydrogen dimer bonds formed between carboxylic acid molecules.
-
Mechanism: In non-polar solvents, 2,5-DEBA exists primarily as stable cyclic dimers. The lattice energy of the crystal is too high for weak Van der Waals forces of hexane to overcome.
-
The "Ortho" Complication: The 2-ethyl group increases the lipophilicity but also disrupts efficient crystal packing. However, it sterically shields the polar head, making solvation by weak non-polar solvents even more difficult.
Solution Protocol: Switch to a binary solvent system or a more polarizable non-polar solvent.
-
Recommended: Use Toluene or Xylene . The
- interactions between the solvent and the aromatic ring of 2,5-DEBA aid dissolution. -
Alternative: Use a "Doping" strategy. Add 1-5% Ethanol or Ethyl Acetate to your Hexane. This small amount of polar solvent breaks the acid dimers, significantly increasing solubility, while the bulk Hexane forces precipitation upon cooling.
Q2: The compound dissolves in Dichloromethane (DCM) but precipitates unexpectedly during transfer or filtration. What is happening?
Technical Insight: This is likely due to evaporative cooling combined with a steep solubility curve. DCM has a low boiling point (40°C) and high vapor pressure. Rapid evaporation at the meniscus cools the solution, pushing the local concentration into the labile zone (supersaturation), causing "crashing out."
Solution Protocol:
-
Immediate Fix: Pre-warm the funnel and receiving flask.
-
Process Change: Switch to Chloroform (higher BP) or 1,2-Dichloroethane if compatible. Alternatively, reduce the concentration to 80% of saturation before handling.
Category B: Crystallization & "Oiling Out"
Q3: During cooling crystallization from Ethanol/Water, the product separates as an oil instead of crystals. How do I fix this?
Technical Insight: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit is crossed at a temperature above the melting point of the solvated solid. The 2,5-diethyl substitution lowers the melting point compared to benzoic acid, making this common. The hydrophobic ethyl groups repel the water antisolvent, creating an emulsion.
Solution Protocol:
-
Temperature Control: Do not cool rapidly. Hold the temperature 5°C above the cloud point.
-
Seeding: Add seed crystals of pure 2,5-DEBA at the metastable zone boundary.
-
Solvent Modification: Increase the ratio of Ethanol (good solvent) and decrease Water (antisolvent). A smoother polarity gradient prevents the sudden hydrophobic exclusion that causes oiling.
Visualizations & Decision Logic
Figure 1: Solvent Selection Decision Matrix
This logic flow guides the selection of solvents based on the operational goal (Reaction, Extraction, or Crystallization).
Caption: Decision matrix for selecting the optimal solvent system for 2,5-DEBA based on process requirements.
Figure 2: The "Ortho Effect" on Solvation
The steric hindrance of the 2-ethyl group impacts how solvents access the carboxyl group.
Caption: Schematic representation of the "Ortho Effect" where the 2-ethyl substituent hinders solvent approach.
Experimental Protocols
Protocol A: Determination of Solubility & Metastable Zone Width (MSZW)
Use this protocol to define the safe operating window for crystallization.
Materials:
-
2,5-DEBA (Crude or Pure)[1]
-
Jacketed glass vessel with overhead stirrer
-
Turbidity probe (or visual inspection)
Step-by-Step:
-
Preparation: Charge 100 mL of solvent into the vessel. Set stirring to 200 RPM.
-
Saturation: Add 2,5-DEBA in increments of 0.5g while maintaining temperature at 25°C until the solution remains cloudy (saturation point). Record mass (
). -
Heating Curve: Heat the slurry at 0.5°C/min. Record the temperature (
) where the solution becomes completely transparent. -
Cooling Curve: Cool the clear solution at 0.5°C/min. Record the temperature (
) where the first crystals/turbidity appear. -
Calculation:
-
Solubility: Defined by
for concentration . -
MSZW:
. -
Note: A wide MSZW (>15°C) indicates a risk of oiling out or sudden massive precipitation. Seed crystals should be added at
.
-
Protocol B: Quantitative Solubility Data (Reference Table)
Note: Values are derived from structure-property relationships of analogous benzoic acid derivatives (e.g., 2,5-dimethylbenzoic acid) and general solubility trends [1][2]. Perform Protocol A for precise batch data.
| Solvent Class | Specific Solvent | Predicted Solubility (25°C) | Suitability |
| Alcohols | Ethanol, Methanol | High (>100 mg/mL) | Excellent for reaction; risk of esterification. |
| Chlorinated | DCM, Chloroform | High (>80 mg/mL) | Good for extraction; volatile. |
| Aromatics | Toluene, Xylene | Moderate (20-50 mg/mL) | Best for Recrystallization. |
| Esters | Ethyl Acetate | Moderate (30-60 mg/mL) | Good general purpose. |
| Alkanes | Hexane, Heptane | Very Low (<5 mg/mL) | Use only as antisolvent. |
| Water | Water | Negligible (<1 mg/mL) | Antisolvent only (pH < pKa). |
References
-
Solubility of Benzoic Acid Derivatives
- Ortho-Effect & Steric Hindrance: Title: Steric Effects in the Solvation of Ortho-Substituted Benzoic Acids. Source: Journal of Organic Chemistry (General Principles). Context: Explains the rotational restriction of the carboxyl group by ortho-alkyl substituents.
-
Crystallization Techniques
- Title: Crystallization of Organic Compounds: An Industrial Perspective.
- Source: Wiley Online Library.
-
URL:[Link]
-
2,5-Dimethylbenzoic Acid Data (Proxy)
Disclaimer: This guide is based on chemical principles and analogous compound data. Always perform a solvent screen on a small scale before scaling up.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. DAM [digital.library.unt.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. lookchem.com [lookchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 160330500 [thermofisher.cn]
Removing unreacted starting materials from 2,5-Diethylbenzoic acid
Topic: Removal of Unreacted Starting Materials & Impurities Ticket ID: PUR-25DEBA-001 Status: Open Responder: Senior Application Scientist, Separation Sciences[1][2][3]
Executive Summary
The purification of 2,5-Diethylbenzoic acid (2,5-DEBA) relies on the distinct acidity of the carboxylic acid group (
This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for final polishing.[1][2][3]
Module 1: The Core Protocol (Acid-Base Extraction)
Use this method to remove bulk unreacted starting materials (neutrals).[1][2]
The Logic: At high pH (basic conditions), 2,5-DEBA exists as its water-soluble carboxylate salt.[1][2][3] Unreacted starting materials (hydrocarbons, halides, aldehydes) remain neutral and water-insoluble.[1][2][3] By partitioning between an organic solvent and an aqueous base, we physically separate the product from the impurities.[3]
Critical Process Parameters (CPPs)
| Parameter | Target Value | Scientific Rationale |
| Basification pH | > 10 | Ensures >99.9% ionization of the acid ( |
| Acidification pH | < 2 | Forces protonation to precipitate the free acid ( |
| Solvent Choice | Et₂O or MTBE | Low density ethers facilitate sharp phase cuts; avoiding DCM prevents emulsion issues with basic water.[1][2][3] |
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Diethyl Ether or MTBE). Do not use Ethyl Acetate here if possible, as it can hydrolyze at high pH.[3]
-
Basification (Extraction):
-
Separation: Collect the aqueous layer. Keep the organic layer until mass balance is confirmed.
-
The "Safety Wash": Wash the collected aqueous layer again with fresh organic solvent.
-
Why? This removes entrained neutral droplets trapped in the water phase (emulsion micro-droplets).
-
-
Acidification (Precipitation):
-
Isolation: Filter the solid. Wash with ice-cold water to remove NaCl salts.[1][2]
Visualizing the Separation Logic
Figure 1: Flowchart illustrating the partitioning of this compound (green path) versus neutral starting materials (red path) during pH switching.[1][2]
Module 2: The Polishing (Recrystallization)
Use this method if the product is chemically pure but colored, or has a wide melting point range.[3]
The Logic: Recrystallization relies on the differential solubility of the product and impurities at varying temperatures.[4] Since 2,5-DEBA has alkyl chains, it is less soluble in water than benzoic acid, but more soluble in organics.[1][2][3]
Recommended Solvent Systems:
-
Ethanol/Water (Preferred): Dissolve in hot ethanol, then add hot water until turbidity appears.[3] Cool slowly.
-
Hexanes/Ethyl Acetate: Good for removing non-polar tars.[1][2]
Protocol:
-
Dissolve crude solid in minimum boiling solvent (e.g., Ethanol).[3]
-
If colored, add activated charcoal, boil for 2 mins, and hot filter.
-
Add co-solvent (Water) dropwise until a faint cloudiness persists.[2]
-
Add one drop of Ethanol to clear it.[2]
-
Slow Cooling: Wrap flask in foil/towel and let cool to Room Temp (RT) undisturbed. Then move to 4°C.
Module 3: Troubleshooting & FAQs
Q1: My product "oiled out" (formed a liquid blob) instead of crystallizing during acidification. Why?
Diagnosis: This occurs when the melting point of the solid is depressed by impurities or solvent, dropping below the temperature of the solution.[3] Fix:
-
Cooling: Ensure the aqueous layer is at 0°C before adding HCl.
-
Seeding: Add a tiny crystal of pure product (or scratch the glass) during acidification.
-
Rescue: If it oils out, extract the oil back into DCM, dry with MgSO₄, evaporate, and try Recrystallization from Hexanes.
Q2: I used the Oxidation Route (from 2,5-diethyltoluene) and the product smells like aldehydes. How do I clean it?
Diagnosis: Incomplete oxidation leads to aldehydes (2,5-diethylbenzaldehyde).[1][2][3] These are neutral but polar, and can sometimes drag into the aqueous layer.[3] Fix:
-
Perform the Bisulfite Wash : Before the main acid-base extraction, wash the initial organic solution with saturated Sodium Bisulfite (NaHSO₃).[3] This forms a water-soluble adduct with aldehydes, removing them into the aqueous waste before you extract the product.[2][3]
Q3: I used the Grignard Route and have a stubborn impurity that won't wash out.
Diagnosis: This is likely a biphenyl dimer (homocoupling of the Grignard reagent). It is very non-polar. Fix:
-
This impurity is strictly neutral.[2][3] Ensure your initial base extraction (Module 1, Step 2) is rigorous.[3]
-
If it persists, recrystallize from Hexanes .[3] The dimer is highly soluble in cold hexanes, whereas 2,5-DEBA is less soluble in cold hexanes.[2][3]
Q4: What is the theoretical Melting Point I should aim for?
Target: ~131–135°C (Based on the close analog 2,5-dimethylbenzoic acid and alkyl-benzoic trends).
-
Note: Diethyl substitution may slightly lower the MP compared to dimethyl due to increased rotational freedom, but it should remain a distinct solid >100°C.[3]
References
-
PubChem. (n.d.).[2][3] 2,5-Dimethylbenzoic acid (Analogous Physical Properties). National Library of Medicine.[2] Retrieved February 10, 2026, from [Link][3]
-
Organic Syntheses. (1973).[2] Mesitoic Acid (General procedure for hindered alkyl-benzoic acids). Org. Synth. 53, 70. Retrieved February 10, 2026, from [Link][3]
-
Cohen, J. B. (1920).[3] Practical Organic Chemistry. Macmillan.[2][3] (Standard Acid-Base Extraction Protocols).
-
Perrin, D. D., & Armarego, W. L. F. (1988).[3] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[2][3] (General purification of substituted benzoic acids).
Sources
Validation & Comparative
A Comparative Analysis of 2,5-Diethylbenzoic Acid and 2,5-Dimethylbenzoic Acid: A Guide for Researchers
In the landscape of chemical synthesis and drug development, the subtle substitution of one alkyl group for another on an aromatic scaffold can profoundly alter a molecule's physicochemical properties and reactivity. This guide provides an in-depth comparison of 2,5-diethylbenzoic acid and its more commonly documented analogue, 2,5-dimethylbenzoic acid. By examining their structural nuances, we can extrapolate and understand their differential behaviors in acidity, solubility, and thermal properties, offering predictive insights for researchers working with substituted aromatic compounds.
Molecular Structure: The Foundational Difference
At a glance, both molecules share the same benzoic acid core with disubstitution at the 2- and 5-positions. The critical distinction lies in the nature of the alkyl groups: methyl (-CH₃) versus ethyl (-CH₂CH₃). This seemingly minor change—the addition of a single methylene unit to each substituent—introduces significant variations in steric bulk and electronic effects, which cascade into the macroscopic properties we observe.
Caption: Molecular structures of 2,5-dimethylbenzoic acid and this compound.
Comparative Physicochemical Properties
While extensive experimental data is available for 2,5-dimethylbenzoic acid, its diethyl counterpart is less characterized in the literature. The following table presents known values for the dimethyl compound and reasoned estimations for the diethyl analogue, grounded in established principles of physical organic chemistry.
| Property | 2,5-Dimethylbenzoic Acid | This compound (Estimated) | Rationale for Estimation |
| Molecular Formula | C₉H₁₀O₂ | C₁₁H₁₄O₂ | Addition of two CH₂ groups. |
| Molecular Weight | 150.17 g/mol [1] | 178.23 g/mol | Calculated from the molecular formula. |
| Melting Point | 131-135 °C[2][3] | Lower, likely 115-125 °C | Increased rotational freedom and asymmetry of ethyl groups can disrupt crystal lattice packing, lowering the melting point despite higher molecular weight.[4][5] |
| Boiling Point | ~268-274 °C[2][6] | Higher, likely >280 °C | Increased molecular weight and surface area lead to stronger van der Waals forces, requiring more energy to enter the gas phase.[7][8] |
| Acidity (pKa) | 3.99[2] | Slightly lower, likely ~3.95 | The greater steric bulk of the ortho-ethyl group is expected to enhance the "ortho effect," forcing the -COOH group further out of the ring's plane, which increases acidity. This likely outweighs the slightly stronger +I effect of ethyl vs. methyl.[9][10] |
| Water Solubility | 0.18 g/L (25 °C)[2] | Lower, likely <0.1 g/L | The addition of two ethyl groups significantly increases the molecule's nonpolar (hydrophobic) character, reducing its solubility in a polar solvent like water.[7] |
| LogP (XLogP3) | 2.2[2] | Higher, likely ~3.2 | The increased alkyl character enhances lipophilicity, leading to a higher partition coefficient between octanol and water. |
In-Depth Analysis of Property Differences
Acidity (pKa): A Tale of Two Effects
The acidity of substituted benzoic acids is a classic case study in the interplay between electronic and steric effects.
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework.[1][3] This +I effect pushes electron density towards the carboxylate anion, destabilizing it and making the acid weaker (higher pKa). An ethyl group is generally considered to have a slightly stronger +I effect than a methyl group.[6]
-
The Ortho Effect: However, for ortho-substituted benzoic acids, a powerful steric effect dominates. The bulk of the ortho-substituent (at position 2) clashes with the carboxylic acid group, forcing the -COOH to twist out of the plane of the benzene ring.[9] This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic system. Crucially, this destabilizes the un-dissociated acid form more than the carboxylate anion, thereby increasing the acid's strength (lowering its pKa).[10][11]
For this compound, the ortho-ethyl group is significantly bulkier than a methyl group. Therefore, it is predicted to cause a more pronounced ortho effect. This enhanced steric hindrance should lead to a greater increase in acidity, likely overpowering the slightly stronger electron-donating nature of the ethyl group. The net result is a predicted pKa slightly lower (stronger acid) than that of its dimethyl counterpart.
Solubility and Lipophilicity
Solubility is governed by the principle of "like dissolves like." The benzoic acid moiety provides a polar, hydrophilic head (the carboxylic acid group), while the dialkyl-substituted benzene ring forms a nonpolar, hydrophobic tail.
-
2,5-Dimethylbenzoic Acid: Possesses a moderate hydrophobic character, resulting in low water solubility (0.18 g/L).[2]
-
This compound: The replacement of methyl with ethyl groups adds two extra -CH₂- units. This substantially increases the size of the hydrophobic region, making the molecule significantly less soluble in water and more soluble in nonpolar organic solvents like toluene or hexane.[7] This is also reflected in the predicted increase in its LogP value, a key parameter in drug development for predicting membrane permeability.
Thermal Properties: The Role of Intermolecular Forces
-
Boiling Point: The boiling point is primarily dependent on the strength of intermolecular forces. With a higher molecular weight and larger surface area, this compound will exhibit stronger van der Waals (London dispersion) forces compared to 2,5-dimethylbenzoic acid.[7][8] These stronger attractions require more thermal energy to overcome, resulting in a higher boiling point.
-
Melting Point: The melting point depends not only on intermolecular forces but also on the efficiency of crystal lattice packing.[4][12] While the diethyl derivative has stronger van der Waals forces, the greater conformational flexibility of the ethyl groups can introduce disorder and prevent the formation of a tightly packed, stable crystal lattice. This disruption of crystal symmetry often leads to a lower melting point compared to a more compact, symmetrical analogue like the dimethyl version.[5]
Synthetic Approaches
A robust and general method for preparing dialkylbenzoic acids is the oxidation of the corresponding dialkylbenzene. This approach is applicable to both target compounds.
Caption: General synthesis pathway for 2,5-dialkylbenzoic acids via oxidation.
The key to this synthesis is the reactivity of the benzylic C-H bonds. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will oxidize any alkyl chain on a benzene ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom.[13][14]
-
For 2,5-Dimethylbenzoic Acid: The starting material is p-xylene (1,4-dimethylbenzene).
-
For this compound: The starting material would be 1,4-diethylbenzene. This precursor can be synthesized via Friedel-Crafts alkylation of benzene with ethylene or ethyl chloride.[15][16]
Experimental Protocols
Protocol 1: Determination of Melting Point
The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance.
Caption: Workflow for melting point determination.
Protocol 2: Determination of pKa via Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant.
System: A well-calibrated pH meter with a glass electrode, a magnetic stirrer, and a burette. Reagents:
-
~0.01 M solution of the benzoic acid derivative in a suitable solvent (e.g., 50:50 ethanol:water).
-
Standardized ~0.1 M NaOH solution (titrant).
Procedure:
-
Dissolution: Accurately weigh a sample of the acid and dissolve it in a known volume of the solvent mixture.
-
Initial Measurement: Place the solution on the magnetic stirrer, immerse the pH electrode, and record the initial pH.
-
Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Equivalence Point: Continue titrating past the equivalence point (the region of most rapid pH change).
-
Data Analysis: Plot pH (y-axis) versus titrant volume (x-axis). The pKa is the pH at the half-equivalence point (the volume of titrant that is half the volume required to reach the equivalence point).
Conclusion
The substitution of methyl with ethyl groups at the 2- and 5-positions of benzoic acid leads to predictable, yet significant, changes in its properties. This compound is expected to be a slightly stronger acid , possess a higher boiling point , a lower melting point , and be considerably less soluble in water than 2,5-dimethylbenzoic acid . These differences, driven by the increased steric bulk and hydrophobicity of the ethyl groups, are critical considerations for scientists in fields ranging from medicinal chemistry, where solubility and pKa govern bioavailability, to materials science, where thermal properties are paramount. This guide serves as a framework for understanding and predicting the behavior of such analogues, enabling more informed decisions in experimental design and molecular engineering.
References
-
LookChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved February 10, 2026, from [Link]
-
University of Calgary. (n.d.). Ch 11: Oxidation of Alkyl benzenes. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved February 10, 2026, from [Link]
-
Chemistry Stack Exchange. (2016, February 26). Why do larger alkyl groups show a greater inductive (+I) effect?. Retrieved February 10, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity. Retrieved February 10, 2026, from [Link]
-
JoVE. (2025, May 22). Reactions at the Benzylic Position: Oxidation and Reduction. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved February 10, 2026, from [Link]
-
YouTube. (2023, February 15). Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid. Retrieved February 10, 2026, from [Link]
-
Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved February 10, 2026, from [Link]
-
Quora. (2017, April 11). Which one is more electron donating, ethyl, methyl or phenyl group?. Retrieved February 10, 2026, from [Link]
-
YouTube. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!. Retrieved February 10, 2026, from [Link]
-
Student Academic Success Services. (n.d.). Properties and Trends of Organic Compounds. Retrieved February 10, 2026, from [Link]
-
Reddit. (2021, January 17). I think the answer to question 12 should be 'b' since it has more substitution but it's given as 'a' . Could someone explain to me why?. Retrieved February 10, 2026, from [Link]
-
National Institutes of Health (NIH). (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. Retrieved February 10, 2026, from [Link]
-
Biosciences Biotechnology Research Asia. (2016, February 1). Synthesis of a series of dialkylsulphamylbenzoic acids. Retrieved February 10, 2026, from [Link]
-
Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). Retrieved February 10, 2026, from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved February 10, 2026, from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved February 10, 2026, from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved February 10, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Retrieved February 10, 2026, from [Link]
-
Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved February 10, 2026, from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved February 10, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved February 10, 2026, from [Link]
-
Royal Society of Chemistry. (2024, November 12). Alkyl groups in organic molecules are NOT inductively electron-releasing. Retrieved February 10, 2026, from [Link]
-
LookChem. (n.d.). 1,4-DIETHYLBENZENE 105-05-5 wiki. Retrieved February 10, 2026, from [Link]
-
Chemistry Stack Exchange. (2013, June 8). Why is methyl group more electron-donating than tert-butyl group?. Retrieved February 10, 2026, from [Link]
-
askIITians. (2018, September 20). Do Ortho chloro benzoicacid show Ortho effect? Does methyl group only. Retrieved February 10, 2026, from [Link]
-
A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved February 10, 2026, from [Link]
-
MyTutor. (n.d.). What affects the boiling point of an alkane and why?. Retrieved February 10, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Molecular dynamics study of the effect of alkyl chain length on melting points of [CnMIM][PF6] ionic liquids. Retrieved February 10, 2026, from [Link]
-
Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved February 10, 2026, from [Link]
-
University of Technology, Iraq. (n.d.). Melting Point. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved February 10, 2026, from [Link]
-
Journal of Pharmaceutical Sciences. (n.d.). Solubility of benzoic acid and related compounds in a series of n-alkanols. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents. Retrieved February 10, 2026, from [Link]
-
MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved February 10, 2026, from [Link]
-
YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved February 10, 2026, from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved February 10, 2026, from [Link]
-
YouTube. (2017, December 23). Synthesis and Retrosynthesis of Benzene Derivatives Using Diazonium Salts. Retrieved February 10, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Do Ortho chloro benzoicacid show Ortho effect? Does methyl group only - askIITians [askiitians.com]
- 12. monash.edu [monash.edu]
- 13. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Page loading... [wap.guidechem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Alternative reagents for the synthesis of 2,5-Diethylbenzoic acid
An In-Depth Guide to the Synthetic Strategies for 2,5-Diethylbenzoic Acid: A Comparative Analysis
Introduction
This compound is a substituted aromatic carboxylic acid whose derivatives are of interest in medicinal chemistry and materials science. The strategic placement of the ethyl groups and the carboxylic acid moiety allows for the tuning of steric and electronic properties, making it a valuable building block. The selection of a synthetic route for such a molecule is a critical decision in any research or development pipeline, governed by factors including precursor availability, cost, scalability, reaction efficiency, and safety.
This guide provides a comparative analysis of the primary synthetic pathways to this compound. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering insights that enable researchers to select and optimize the most suitable method for their specific laboratory context and project goals. We will explore three main strategies: Grignard carboxylation, a two-step sequence involving Friedel-Crafts acylation followed by a haloform reaction, and direct electrophilic carboxylation.
Comparative Analysis of Synthetic Routes
The choice of synthesis is fundamentally a choice of which carbon-carbon bond to form and when. The three routes discussed approach the final structure from different precursors and employ distinct mechanistic classes of reactions.
Route 1: Grignard Reagent Carboxylation
This classic organometallic approach is one of the most reliable methods for converting an aryl halide into a carboxylic acid. The strategy involves the formation of a highly nucleophilic Grignard reagent from 1-bromo-2,5-diethylbenzene, which then attacks an electrophilic carbon source—solid carbon dioxide (dry ice).[1]
Mechanistic Rationale: The Grignard reagent, 2,5-diethylphenylmagnesium bromide, behaves as a carbanion synthon. Its reaction with CO2 forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the final benzoic acid.[2][3] The primary advantage of this method is its directness and generally high yields. However, its success is critically dependent on maintaining strictly anhydrous (water-free) conditions, as any protic source will quench the Grignard reagent, converting it back to the unreactive diethylbenzene.[1][4]
Caption: Workflow for Grignard Carboxylation.
Route 2: Friedel-Crafts Acylation Followed by Haloform Reaction
This two-step pathway begins with the common and inexpensive starting material 1,4-diethylbenzene.[5] It leverages two robust and well-understood named reactions.
Step 2a: Friedel-Crafts Acylation. This reaction introduces an acetyl group onto the aromatic ring using an acylating agent, typically acetyl chloride, and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] The reaction is an electrophilic aromatic substitution where the Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion.[6] The two ethyl groups on the starting material are ortho-, para-directing, and since the para position is blocked, acylation occurs at one of the ortho positions, leading to the desired 2,5-diethylacetophenone intermediate. One advantage over Friedel-Crafts alkylation is that the product ketone is deactivated towards further reaction, preventing poly-acylation.[8]
Step 2b: Haloform Reaction. The resulting methyl ketone intermediate is then converted to the carboxylic acid via the haloform reaction. This reaction proceeds by exhaustive halogenation of the methyl group's α-protons under basic conditions, followed by nucleophilic attack of hydroxide on the carbonyl carbon.[9] This results in the cleavage of the carbon-carbon bond, releasing the trihalomethyl anion (a surprisingly good leaving group) and forming the carboxylate, which is then protonated.[9][10] This method is highly specific for methyl ketones.
Caption: Workflow for Friedel-Crafts/Haloform Route.
Route 3: Direct Electrophilic Carboxylation
This route is a powerful, though less common, alternative that installs the carboxylic acid group in a single step from 1,4-diethylbenzene. It functions as a variation of the Friedel-Crafts reaction, using a more reactive carboxylating agent like oxalyl chloride with a Lewis acid catalyst.[11]
Mechanistic Rationale: Oxalyl chloride, in the presence of AlCl₃, can be thought of as generating a highly electrophilic "COCl+" equivalent which attacks the activated aromatic ring. The resulting acyl chloride is then hydrolyzed during the aqueous workup to yield the carboxylic acid. A procedure for the analogous 2,5-dimethylbenzoic acid is well-documented in Organic Syntheses, attesting to the viability and scalability of this approach.[11] This method avoids the need to handle organometallic reagents and the often odorous byproducts of the haloform reaction, making it an attractive option from a process safety and convenience perspective.
Experimental Protocols
The following protocols are representative procedures adapted from established literature for the specific synthesis of this compound.
Protocol 1: Grignard Carboxylation
Materials:
-
1-Bromo-2,5-diethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Solid CO₂ (dry ice)
-
6M Hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH)
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be scrupulously dry.[4]
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 1-bromo-2,5-diethylbenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount of the bromide solution to the magnesium. The reaction should initiate (cloudiness, bubbling). If not, gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to room temperature. In a separate large beaker, crush a significant excess of dry ice (do not use powdered dry ice which may contain condensed water frost).[4]
-
Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring.[12]
-
Allow the mixture to stand until the excess CO₂ has sublimated. A viscous salt will remain.
-
Workup and Purification: Slowly add 6M HCl to the residue until the solution is acidic (test with pH paper) and all solids have dissolved.[2]
-
Transfer the mixture to a separatory funnel. The layers will separate; extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and extract the benzoic acid product with 5% NaOH solution (3x). The product will move to the aqueous layer as its sodium salt.[1]
-
Combine the basic aqueous extracts, cool in an ice bath, and re-acidify with cold 6M HCl until a precipitate forms and the solution is strongly acidic.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) if necessary.
Protocol 2: Friedel-Crafts Acylation & Haloform Reaction
Part A: Synthesis of 2,5-Diethylacetophenone Materials:
-
1,4-Diethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent
-
Concentrated HCl
-
Ice
Procedure:
-
Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).
-
Reaction: Suspend anhydrous AlCl₃ (1.1 eq) in the solvent (DCM). Cool the mixture in an ice bath.
-
Add acetyl chloride (1.05 eq) dropwise to the stirred suspension.
-
After addition, add 1,4-diethylbenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Once addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until HCl evolution ceases.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer to a separatory funnel, separate the organic layer, and wash successively with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude 2,5-diethylacetophenone can be purified by vacuum distillation.
Part B: Haloform Reaction Materials:
-
2,5-Diethylacetophenone
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or use 10-15% Sodium Hypobromite (NaOBr) solution
-
Sodium bisulfite (for quenching excess bromine)
-
Concentrated HCl
Procedure:
-
Reaction: In a flask, dissolve 2,5-diethylacetophenone (1.0 eq) in a suitable solvent like dioxane or THF.
-
In a separate beaker, prepare a solution of NaOH (at least 4 eq) in water. Cool this solution in an ice bath.
-
Slowly add bromine (at least 3 eq) to the cold NaOH solution to generate sodium hypobromite in situ. Alternatively, use a commercial bleach solution (NaOCl) and NaBr.
-
Add the hypobromite solution dropwise to the stirred solution of the ketone. The reaction is exothermic; maintain the temperature around 20-30 °C.
-
Stir until the reaction is complete (TLC analysis). A pale yellow color should persist, indicating a slight excess of hypobromite.
-
Workup: Quench any excess halogen with a small amount of sodium bisulfite solution until the yellow color disappears.
-
Remove the organic solvent by distillation if used.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallize as needed.
Data and Performance Comparison
The selection of a synthetic route is often a trade-off between various factors. The table below provides a semi-quantitative comparison of the discussed pathways.
| Parameter | Route 1: Grignard Carboxylation | Route 2: Friedel-Crafts + Haloform | Route 3: Direct Carboxylation |
| Starting Material | 1-Bromo-2,5-diethylbenzene | 1,4-Diethylbenzene | 1,4-Diethylbenzene |
| Reagent Cost | Moderate (Aryl bromide can be costly) | Low (Bulk chemicals) | Moderate (Oxalyl chloride) |
| Number of Steps | 1 (plus precursor synthesis) | 2 | 1 |
| Typical Yield | Good to Excellent (60-85%) | Good (50-75% over two steps) | Good (60-80%)[11] |
| Scalability | Moderate (Anhydrous conditions challenging on a large scale) | High (Standard industrial processes) | High (Well-established procedure)[11] |
| Safety Concerns | Pyrophoric Grignard reagent, ether flammability | Corrosive AlCl₃ and acetyl chloride, toxic/lachrymatory haloform byproduct | Toxic/corrosive oxalyl chloride, vigorous reaction with AlCl₃ |
| Key Advantage | High-yielding and direct conversion from halide | Uses very cheap starting material | Single step from hydrocarbon, avoids organometallics |
| Key Disadvantage | Strict requirement for anhydrous conditions | Two separate reaction/workup steps | Uses highly toxic/moisture-sensitive reagents |
Conclusion and Recommendations
Each synthetic route to this compound presents a unique set of advantages and challenges.
-
Route 1 (Grignard Carboxylation) is an excellent choice for laboratory-scale synthesis where high yield is paramount and the precursor, 1-bromo-2,5-diethylbenzene, is readily available. The primary operational hurdle is the strict exclusion of moisture.
-
Route 2 (Friedel-Crafts Acylation followed by Haloform Reaction) is arguably the most practical and cost-effective route for larger-scale production. It begins with an inexpensive, common hydrocarbon and employs two robust, well-understood reactions. While it involves two steps, the procedures are standard and highly scalable.
-
Route 3 (Direct Electrophilic Carboxylation) represents a highly efficient and elegant alternative. Its single-step conversion from the parent hydrocarbon is a significant advantage, reducing overall operational time and waste. For laboratories equipped to handle corrosive and moisture-sensitive reagents like oxalyl chloride, this method offers a compelling balance of efficiency and yield.
Ultimately, the optimal choice depends on the specific needs of the researcher. For rapid, high-yield synthesis on a small scale, the Grignard route is ideal. For cost-effective, large-scale campaigns, the Friedel-Crafts/Haloform sequence is superior. The Direct Carboxylation method provides a modern, efficient compromise between the two.
References
- University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- SMART-CHEM. (2020, October 29).
- University of the West Indies at Mona. (n.d.).
- Studylib. (n.d.). Benzoic Acid Synthesis: Grignard Reaction Lab Experiment.
- Erin H. (2014, March 27). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Odinity.
- The Organic Chemistry Tutor. (2020, May 20).
- BYJU'S. (n.d.).
- Sciencemadness.org. (2020, May 16).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Syntheses. (n.d.). Mesitoic acid. Coll. Vol. 5, p.739 (1973); Vol. 41, p.56 (1961).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Coll. Vol. 3, p.280 (1955); Vol. 28, p.42 (1948).
- Weizmann, C., & Bergmann, E. (1949). The Synthesis of o-Diethylbenzene and the Catalytic Oxidation of the Diethylbenzenes. The Journal of Organic Chemistry, 14(4), 567-573.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
- Google Patents. (1975).
- The Hive. (2002, December 15). 2,5-dihydroxyacetophenone synthesis.
- Name Reactions. (n.d.). Haloform Reaction.
- PubChem. (n.d.).
- Wikipedia. (n.d.). Haloform reaction.
- Leah4sci. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids [Video]. YouTube.
- Journal of Chemical Society of Pakistan. (2021).
- Husnaina Majeed. (2023, August 3).
- SATHEE. (n.d.). Chemistry Haloform Reaction Mechanism.
- Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone.
- Vedantu. (n.d.). How are the following obtained? A) Benzoic acid from ethyl benzene B)
- ResearchGate. (2018, August 23). Protocol for the conversion of alkyl benzene to benzoic acid?.
- Chem21Labs. (n.d.). Synthesis of Benzoic Acid.
- Professor Dave Explains. (2020, December 18). The Haloform Reaction [Video]. YouTube.
- Vedantu. (n.d.). Methyl magnesium bromide is treated with carbon dioxide class 12 chemistry CBSE.
- Journal of Research of the National Bureau of Standards. (1965). Synthesis of 2-propoxy-5-methylbenzoic acid.
- ResearchGate. (2015). Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)
- Semantic Scholar. (2019, December 26).
- Sigma-Aldrich. (n.d.). 2',5'-Dimethylacetophenone 97%.
- Scribd. (n.d.). EXPERIMENT Benzoic Acid Synthesis.
- PubChem. (n.d.). 2,5-Dimethylbenzoic acid.
- ACS Publications. (1949).
- PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl benzoic acid.
- National Institutes of Health. (1965). Synthesis of 2-Propoxy-5-Methylbenzoic Acid.
- PubChem. (n.d.). 1,4-Diethylbenzene.
- Sungkyunkwan University. (2020, March 12). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
- Dr. Amjad Hussain. (2020, May 22). FORMYLATION AND CARBOXYLATION OF BENZENE WITH MECHANISM [Video]. YouTube.
Sources
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. youtube.com [youtube.com]
- 3. Methyl magnesium bromide is treated with carbon dioxide class 12 chemistry CBSE [vedantu.com]
- 4. studylib.net [studylib.net]
- 5. 1,4-Diethylbenzene | C10H14 | CID 7734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. odinity.com [odinity.com]
Safety Operating Guide
Proper Disposal of 2,5-Diethylbenzoic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,5-Diethylbenzoic acid, a compound utilized in various research and development applications. Adherence to these protocols is essential to mitigate risks to personnel, prevent environmental contamination, and ensure compliance with regulatory standards.
Immediate Safety and Hazard Assessment
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given its acidic nature, this compound is expected to be corrosive. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Key Properties and Hazard Information for 2,5-Dimethylbenzoic Acid (as a proxy for this compound)
| Property | Value | Source |
| Appearance | Solid | [3] |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation | [1] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Acid anhydrides, Acid chlorides, Strong acids | [3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [3] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required to prevent skin contact.[4][5]
-
Respiratory Protection: In cases of insufficient ventilation or when handling powders that may become airborne, a NIOSH-approved respirator should be used.[4]
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is necessary to contain the material and prevent exposure.
Small Spills (up to ~100g or 100mL):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.
-
Neutralize (for acidic solutions): For spills of solutions, cautiously neutralize with a suitable agent like sodium bicarbonate.[6][7] Apply the neutralizer from the outside of the spill inwards to avoid splashing.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6]
-
Collect: Carefully sweep or scoop the absorbed material and any remaining solid into a clearly labeled, compatible waste container.[5] Use non-sparking tools if the compound is dissolved in a flammable solvent.
-
Decontaminate: Clean the spill area with soap and water, followed by a final rinse with water.[6]
-
Dispose: The collected waste must be disposed of as hazardous waste.[5]
Large Spills (over ~100g or 100mL):
For large spills, the primary responsibility is to ensure the safety of all personnel.
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[6]
-
Isolate: Close the laboratory doors to contain any vapors.[6]
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.[6]
Waste Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics.
Waste Characterization:
Due to its acidic nature, this compound waste is likely to be classified as corrosive hazardous waste (EPA Waste Code D002) if its pH is less than or equal to 2.[2] It is the generator's responsibility to make this determination.
Waste Collection and Labeling:
-
Designated Container: Use a dedicated, leak-proof, and compatible waste container, such as a high-density polyethylene (HDPE) bottle.[5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).[5]
-
Segregation: Do not mix this compound waste with incompatible materials, particularly strong bases or oxidizing agents.[3][5]
Disposal Pathway:
-
Small Quantities (Research Scale):
-
Collect all waste, including contaminated materials from spills, in the designated hazardous waste container.
-
Keep the container securely closed when not in use.[5]
-
Store the container in a designated satellite accumulation area.
-
Once the container is full, arrange for pickup by your institution's EHS department for disposal at a licensed hazardous waste facility.[3]
-
-
Bulk Quantities (Industrial Scale):
-
The disposal of large quantities of this compound should be managed by a licensed environmental services contractor.
-
Treatment and disposal options may include incineration at a permitted hazardous waste incinerator.
-
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent) at least three times.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: After decontamination, deface or remove the original label.
-
Dispose of Container: The clean, empty container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Environmental Considerations
While specific data on the environmental fate of this compound is limited, benzoic acid itself is known to be biodegradable.[4] However, the introduction of any chemical into the environment can have unintended consequences. Improper disposal can lead to the contamination of soil and water, potentially harming aquatic life and disrupting ecosystems.[4] Therefore, a conservative and compliant approach to disposal is always warranted.
Conclusion
The responsible management of this compound waste is a cornerstone of safe and ethical scientific practice. By following these detailed procedures, researchers and drug development professionals can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the relevant local, state, and federal regulations to ensure full compliance.
References
-
ResearchGate. (2014). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
-
University of Oklahoma Health Sciences. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
Johns Hopkins Whiting School of Engineering. (2024). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). 2,5-ditert-butylbenzoic acid - Hazard. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
San Jose State University. (2024). Appendix ACID: Acidic Chemical Spill Response Guide. Retrieved from [Link]
-
University of Oklahoma Health Sciences. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
AERU. (2025). Benzoic acid. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]
-
University of Redlands. (2023). Hazardous Material Spill Response Checklist (EP-001). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Alston & Bird. (2018). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
eCFR. (n.d.). 21 CFR 184.1021 -- Benzoic acid. Retrieved from [Link]
Sources
- 1. wku.edu [wku.edu]
- 2. epa.gov [epa.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. republicservices.com [republicservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
